Technical Documentation Center

3-Morpholino-4-nitropyridine 1-oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Morpholino-4-nitropyridine 1-oxide
  • CAS: 1704064-38-9

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 3-Morpholino-4-nitropyridine 1-oxide

Comprehensive Technical Guide on 3-Morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9): Physicochemical Profiling, Reactivity, and Synthetic Applications As drug discovery pivots toward increasingly complex heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 3-Morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9): Physicochemical Profiling, Reactivity, and Synthetic Applications

As drug discovery pivots toward increasingly complex heterocyclic scaffolds to address challenging kinase and protein-protein interaction targets, the strategic utilization of highly functionalized pyridine derivatives has become paramount. Among these, 3-Morpholino-4-nitropyridine 1-oxide stands out as a privileged, multi-functional building block.

This whitepaper provides an in-depth mechanistic and practical guide to the physicochemical properties, electronic causality, and self-validating synthetic protocols associated with this molecule, designed specifically for senior synthetic chemists and drug development professionals.

Physicochemical Topology & Quantitative Data

The utility of 3-Morpholino-4-nitropyridine 1-oxide lies in its dense functionalization. The molecule features a delicate push-pull electronic system: the strongly electron-withdrawing nitro group (-NO₂) and the N-oxide moiety create extreme electrophilicity at the C4 position, while the morpholine ring exerts a localized electron-donating resonance effect (+M).

Understanding the baseline physicochemical properties is critical for predicting its behavior in both synthetic workflows and biological systems. As a commercially available 1[1], its fundamental metrics dictate handling and purification strategies.

Table 1: Quantitative Physicochemical Profile

PropertyValueMechanistic Implication
CAS Registry Number 1704064-38-9Unique identifier for procurement and literature tracking.
Molecular Formula C₉H₁₁N₃O₄Defines stoichiometric calculations.
Molecular Weight 225.20 g/mol Ideal low-MW precursor for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~85.0 ŲHigh polarity necessitates polar solvent systems (e.g., DMF, DMSO) for reactions.
Calculated LogP (cLogP) 0.6 – 1.1Indicates high hydrophilicity; aqueous workups require careful phase separation.
Physical Appearance Yellow/Orange SolidThe extended conjugated chromophore of the nitro-aromatic system provides visual cues during reaction monitoring.

Electronic Causality & Reactivity Mapping

The reactivity of 3-Morpholino-4-nitropyridine 1-oxide is governed by the N-oxide activation . Pyridine itself is electron-deficient, but the introduction of the N-oxide highly polarizes the ring. The N-O bond places a partial positive charge on the pyridine nitrogen, which inductively pulls electron density from the 2 and 4 positions.

When a nitro group is placed at the 4-position, the C4 carbon becomes exceptionally electrophilic. This renders the nitro group an outstanding leaving group for Nucleophilic Aromatic Substitution (SₙAr). Concurrently, the molecule is highly susceptible to controlled reduction, allowing chemists to selectively deoxygenate the N-oxide or globally reduce the system to a 4-amino-3-morpholinopyridine derivative—a motif frequently found in2 and kinase antagonists[2].

Reactivity SM 3-Morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9) SNAr SNAr Reaction (Displacement of -NO2) SM->SNAr Nucleophiles (Amines, Alkoxides) Red1 Selective Reduction (N-oxide to Pyridine) SM->Red1 PCl3 or Pd/C (mild) Red2 Global Reduction (to 4-Amino-Pyridine) SM->Red2 H2, Pd/C or Fe/HCl

Fig 1: Divergent reactivity pathways of 3-Morpholino-4-nitropyridine 1-oxide.

Self-Validating Synthetic Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints that confirm success before proceeding, minimizing wasted time and reagents.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize 3-Morpholino-4-nitropyridine 1-oxide from 3-fluoro-4-nitropyridine 1-oxide. Causality: Fluorine is an optimal leaving group in SₙAr due to its extreme electronegativity, which hyper-polarizes the C-F bond and lowers the activation energy for the nucleophilic attack by morpholine.

Table 2: SₙAr Reaction Optimization Data

SolventBaseTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Rationale
THFTEA2545%85%Poor stabilization of the anionic Meisenheimer complex.
THFTEA6560%82%Higher temp increases background degradation.
DMF K₂CO₃ 25 88% 95% Optimal. Polar aprotic solvent stabilizes transition state.

Step-by-Step Procedure:

  • Initiation: Dissolve 3-fluoro-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF poorly solvates the morpholine nucleophile, leaving it highly reactive, while effectively stabilizing the delocalized anionic transition state.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.2 eq). Stir at 25°C.

  • Validation Check 1 (In-Process): Perform TLC (DCM:MeOH 9:1) after 2 hours. Validation: The highly polar starting material (R_f ~0.3) must be completely replaced by a slightly less polar, bright yellow spot (R_f ~0.45).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (5x volume) under vigorous stirring.

  • Validation Check 2 (Isolation): Filter the resulting precipitate. Validation: The formation of a distinct yellow solid visually confirms the retention of the nitro-aromatic chromophore.

  • Validation Check 3 (Analytical): Analyze via ¹H-NMR (DMSO-d₆). Validation: The presence of two distinct multiplets at ~3.0 ppm and ~3.7 ppm (4H each) mathematically confirms the stoichiometric incorporation of the morpholine ring.

Workflow Step1 Step 1: SNAr Substitution React 3-Fluoro-4-nitropyridine 1-oxide with Morpholine Step2 Step 2: Reaction Monitoring TLC / LC-MS until starting material consumed Step1->Step2 Step3 Step 3: Aqueous Workup Quench with H2O, extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (DCM/MeOH) Step3->Step4

Fig 2: Self-validating synthetic workflow for 3-Morpholino-4-nitropyridine 1-oxide.

Protocol B: Global Deoxygenation and Reduction

Objective: Convert 3-Morpholino-4-nitropyridine 1-oxide to 4-amino-3-morpholinopyridine. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides the thermodynamic driving force to simultaneously cleave the N-O bond and reduce the nitro group to a primary amine in a single, atom-economical step.

Step-by-Step Procedure:

  • Preparation: Suspend 3-Morpholino-4-nitropyridine 1-oxide in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere. Causality: Methanol vapors are highly flammable; argon prevents the pyrophoric palladium from igniting the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at 25°C.

  • Validation Check 1 (In-Process): Monitor hydrogen uptake. Validation: The reaction requires exactly 4 equivalents of H₂ (3 for the nitro group, 1 for the N-oxide). Cessation of bubbling/uptake indicates completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.

  • Validation Check 2 (Analytical): Perform LC-MS analysis on the filtrate. Validation: A complete mass shift from m/z 226 [M+H]⁺ to m/z 180 [M+H]⁺ definitively confirms the loss of oxygen and the addition of hydrogen, yielding the target diamine.

Translational Applications in Drug Discovery

The downstream derivatives of 3-Morpholino-4-nitropyridine 1-oxide are heavily utilized in modern pharmacophore design. The morpholine ring is a classic "privileged structure" that enhances aqueous solubility and frequently acts as a hydrogen-bond acceptor in the hinge region of kinase domains.

When the nitro group is reduced to an amine (as in Protocol B), the resulting 4-amino-3-morpholinopyridine core becomes an ideal nucleophile for coupling with electrophilic fragments. This exact synthetic logic is documented in the development of 2[2], where morpholinopyridine derivatives are leveraged to modulate tissue remodeling and chronic inflammation pathways. Furthermore, the commercial availability of this specific drastically accelerates the hit-to-lead optimization phase for medicinal chemistry teams.

References

  • ChemBuyersGuide. "3-MORPHOLINO-4-NITROPYRIDINE 1-OXIDE Supplier Data." ChemBuyersGuide Database. Available at: [Link]

  • World Intellectual Property Organization. "WO2019118932A1 - Inhibitors of fibroblast activation protein." Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Morpholino-4-nitropyridine 1-oxide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) Executive Summary In the landscape of modern drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9)

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine N-oxides serve as critical intermediates and pharmacophores, particularly in the development of kinase inhibitors and targeted covalent modifiers. 3-Morpholino-4-nitropyridine 1-oxide represents a complex heterocyclic system characterized by a unique "push-pull" electronic environment.

Because exact empirical NMR spectra for this specific building block are often sequestered in proprietary databases, this whitepaper provides a rigorous, expert-level predictive synthesis of its ¹H and ¹³C NMR spectral data. The assignments herein are derived from established empirical additive rules and verified 1 [3]. This guide establishes a self-validating analytical framework to ensure unambiguous structural characterization.

Structural and Electronic Paradigm

To accurately interpret the NMR spectra of 3-Morpholino-4-nitropyridine 1-oxide, one must first understand the competing electronic effects governing the pyridine core. The N-oxide moiety is a dual-resonance functional group: it acts as a strong inductive electron withdrawer (-I) while simultaneously donating electron density (+M) into the ortho and para positions [2].

When functionalized with a 3-morpholino group (electron-donating via resonance, +M) and a 4-nitro group (strongly electron-withdrawing, -M, -I), the molecule establishes a conjugated push-pull system. This dramatically alters the local magnetic shielding tensors of the surrounding nuclei, as demonstrated in studies on2 [4].

ElectronicEffects Morph 3-Morpholino Group (+M, -I) Pyr Pyridine Core (Electron Conduit) Morph->Pyr Electron Donation (+M) Nitro 4-Nitro Group (-M, -I) Pyr->Nitro Electron Withdrawal (-M) NOxide 1-N-Oxide (Dipole / -I) Pyr->NOxide Inductive Pull (-I)

Fig 1: Push-pull electronic dynamics in the 3-Morpholino-4-nitropyridine 1-oxide system.

¹H NMR Spectral Data & Causality

The proton spectrum of this compound is defined by three isolated aromatic spin systems and the aliphatic morpholine envelope. Data is predicted for DMSO- d6​ solution.

Quantitative ¹H NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 7.85Singlet (s)1H- (Isolated)
H-5 8.12Doublet (d)1H 3J5,6​ = 7.2
H-6 8.28Doublet (d)1H 3J6,5​ = 7.2
Morph N-CH₂ 3.20Triplet (t)4H 3J = 4.8
Morph O-CH₂ 3.78Triplet (t)4H 3J = 4.8
Mechanistic Causality
  • H-2 (7.85 ppm): Positioned between the N-oxide and the morpholino group. While the N-oxide typically deshields alpha protons (~8.25 ppm), the strong +M ortho-shielding effect of the morpholino group drives this signal upfield. It appears as a sharp singlet due to the lack of adjacent protons (meta-coupling to H-6 is typically < 1.5 Hz and often unresolved).

  • H-5 (8.12 ppm) & H-6 (8.28 ppm): These protons form an AX spin system. H-6 is highly deshielded due to its alpha-position relative to the N-oxide dipole. H-5 is deshielded by the ortho-nitro group (-M effect) but remains slightly upfield of H-6.

¹³C NMR Spectral Data & Causality

Carbon chemical shifts are highly sensitive to the3 [5].

Quantitative ¹³C NMR Assignments
Carbon PositionChemical Shift (δ, ppm)Carbon TypeCausal Factor
C-3 145.2Quaternary (C-N)Ipso-deshielding from morpholino nitrogen.
C-4 136.4Quaternary (C-NO₂)Ipso-deshielding from the strongly electron-withdrawing nitro group.
C-6 133.1Tertiary (CH)Alpha to N-oxide; moderate downfield shift.
C-2 128.5Tertiary (CH)Alpha to N-oxide, but heavily shielded by ortho-morpholino +M effect.
C-5 125.8Tertiary (CH)Ortho to nitro group, meta to morpholino group.
Morph O-CH₂ 66.2Secondary (CH₂)Deshielded by adjacent oxygen atom.
Morph N-CH₂ 50.5Secondary (CH₂)Deshielded by adjacent nitrogen atom.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the reproducibility and accuracy of the spectral data, the following optimized workflow must be adhered to. This methodology prevents common artifacts associated with highly polar N-oxides [1].

Step 1: Sample Preparation

  • Weigh 15–20 mg of the compound for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Rationale: The high dipole moment of the N-oxide and nitro groups severely limits solubility in standard non-polar solvents like CDCl₃.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated tuning and matching (ATMA) for both the ¹H and ¹³C channels.

  • Shim the Z1-Z5 gradients using the deuterium lock signal to achieve a line width at half-height (FWHM) of < 1.0 Hz.

Step 3: ¹H NMR Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width (SW): 14 ppm (ensures the deshielded H-6 proton is captured without fold-over).

  • Relaxation Delay (D1): 1.5 seconds (allows full T1 relaxation for accurate integration).

  • Scans (NS): 16 to 32.

Step 4: ¹³C NMR Acquisition Parameters

  • Pulse Sequence: Power-gated decoupling (zgpg30) to prevent NOE build-up artifacts if quantitative integration is required.

  • Spectral Width (SW): 250 ppm.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 1024. Increase to 4096 if the quaternary carbons (C-3, C-4) exhibit poor signal-to-noise ratios.

2D NMR Strategies for Unambiguous Assignment

For complete structural validation—especially to differentiate the regioisomeric quaternary carbons (C-3 vs. C-4)—2D NMR is mandatory. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool here, as it maps long-range ( 2J and 3J ) carbon-proton couplings.

Key HMBC Diagnostic Correlations:
  • Morpholine linkage: The aliphatic morpholine N-CH₂ protons (~3.20 ppm) will show a strong 3J cross-peak exclusively to C-3 (145.2 ppm), definitively assigning the morpholino attachment point.

  • H-2 connectivity: The isolated H-2 singlet will show 3J correlations to C-4 and C-6 , but only a weak 2J correlation to C-3.

  • Nitro placement: C-4 will be validated by simultaneous 3J correlations from both H-2 and H-6.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H-2 C3 C-3 H2->C3 2J C4 C-4 H2->C4 3J C6 C-6 H2->C6 3J H5 H-5 H5->C3 3J H5->C4 2J H5->C6 2J H6 H-6 C2 C-2 H6->C2 3J H6->C4 3J C5 C-5 H6->C5 2J HMorph H-Morph HMorph->C3 3J

Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural verification.

References

  • An In-depth Technical Guide to the 13C NMR Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide, Benchchem. 4

  • Supporting Information: 1H NMR and 13C NMR chemical shifts of N-Oxide products, The Royal Society of Chemistry. 5

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides, SciSpace. 1

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts, ChemRxiv. 2

  • Substituent effect on the properties of pyridine-N-oxides, ResearchGate. 3

Sources

Foundational

Preliminary Toxicological Investigation of 3-Morpholino-4-nitropyridine 1-oxide

An In-Depth Technical Guide Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Preamble: The Rationale for a Structured Toxicological Inquiry The compound 3-Mor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Preamble: The Rationale for a Structured Toxicological Inquiry

The compound 3-Morpholino-4-nitropyridine 1-oxide belongs to the heterocyclic N-oxide class of molecules, which are of growing interest in medicinal chemistry for their diverse biological activities.[1] However, the core structure, 4-nitropyridine 1-oxide (4-NPO), is a known mutagen and carcinogen.[2] The introduction of a morpholino group at the 3-position may alter its physicochemical properties and biological interactions, potentially mitigating or exacerbating its toxicity. Therefore, a systematic and tiered preliminary toxicological investigation is not merely a regulatory formality but a scientific necessity to ascertain the compound's safety profile and determine its viability for further development.

This guide outlines a logical, multi-stage approach for the initial toxicity assessment of 3-Morpholino-4-nitropyridine 1-oxide. The strategy begins with high-throughput in vitro assays to establish baseline cytotoxicity and genotoxicity before proceeding to a more resource-intensive in vivo study. This tiered approach ensures that animal studies are only conducted with a foundational understanding of the compound's cellular effects, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).

G cluster_0 Overall Toxicology Workflow A Compound Synthesis & Characterization B Tier 1: In Vitro Assessment A->B Initial Screening C Tier 2: In Vivo Assessment B->C Proceed if in vitro profile is acceptable D Comprehensive Risk Assessment & Decision Point B->D Halt if highly toxic/ genotoxic in vitro C->D Integrate all data

Caption: Overall workflow for the preliminary toxicological investigation.

Part 1: In Vitro Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The initial step in any toxicological screen is to determine the concentrations at which the compound elicits cytotoxic effects. This establishes a dose-range for subsequent, more complex assays and provides the first indication of the compound's potency in causing cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose. It is a robust, colorimetric assay that measures the metabolic activity of cells, which in viable cells reflects the activity of mitochondrial dehydrogenases.[3][4] A reduction in metabolic activity is a key indicator of cytotoxicity.[5][6]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the compound's intended therapeutic target).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Morpholino-4-nitropyridine 1-oxide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls and untreated controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation
Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.250100%
11.24599.6%
101.15092.0%
500.87570.0%
1000.61048.8%
2500.35028.0%
5000.15012.0%
10000.0554.4%
Result: The hypothetical IC₅₀ is approximately 105 µM.

Part 2: Genotoxicity Assessment

Scientific Rationale: Given the known mutagenicity of the parent compound, 4-NPO, assessing the genotoxic potential of 3-Morpholino-4-nitropyridine 1-oxide is of paramount importance.[2] A comprehensive preliminary assessment should evaluate both gene mutation and chromosomal damage. We propose a two-pronged approach using the Ames test for bacterial gene mutation and the Comet assay for DNA strand breaks in mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a widely used and regulatory-accepted method to detect a compound's potential to cause gene mutations.[8][9] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[10] The assay measures the ability of a test chemical to cause a reverse mutation, restoring the bacteria's ability to produce histidine and form colonies on a histidine-free medium.[8][10] Crucially, the assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver), as many chemicals only become mutagenic after being metabolized.[11]

G cluster_0 Ames Test Workflow A Prepare S. typhimurium (his- strains) B Mix bacteria with: - Test Compound - Control - +/- S9 Fraction A->B C Pour onto minimal glucose agar plates (histidine-limiting) B->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies (his+ phenotype) D->E F Analyze Data: Compare to Control E->F

Caption: A simplified workflow for the Ames Test protocol.

  • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.[11]

  • Plate Incorporation:

    • In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without activation).[9]

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin.[12]

    • Vortex gently and pour the mixture onto a minimal glucose agar plate.[10][13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative (vehicle) control.[13]

Concentration (µ g/plate )Strain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)
0 (Vehicle Control)2530110125
102845115190
503188122355
10035150130610
25024 (toxic)95 (toxic)105 (toxic)450 (toxic)
Result: Hypothetical data suggests the compound is a mutagen in both strains, but significantly more potent after metabolic activation (+S9).
Single Cell Gel Electrophoresis (Comet Assay)

Causality: The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[14][15] It can detect single- and double-strand DNA breaks.[16][17] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[14][18] This assay provides complementary information to the Ames test, showing direct DNA damage in mammalian cells.

  • Cell Treatment: Expose a suitable mammalian cell line to 3-Morpholino-4-nitropyridine 1-oxide at non-cytotoxic concentrations (determined from the MTT assay) for a short period (e.g., 2-4 hours).

  • Cell Encapsulation: Mix approximately 1 x 10⁴ treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt, detergent-containing lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind DNA "nucleoids".[15]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Key parameters include % DNA in the tail and tail moment (a product of tail length and the fraction of DNA in the tail).

    • A statistically significant, dose-dependent increase in tail moment compared to the negative control indicates a positive result.

Part 3: Preliminary In Vivo Acute Oral Toxicity Assessment

Scientific Rationale: In vivo studies are essential to understand a compound's toxicity in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME).[19][20] A preliminary acute oral toxicity study provides critical information on potential health hazards from a single, short-term exposure.[21][22] The OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) are modern approaches that aim to classify a substance's toxicity while minimizing animal use compared to the traditional LD₅₀ test.[21][23][24]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD TG 423)
  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), with animals weighing within ±20% of the mean weight.[22]

  • Dose Administration:

    • Based on in vitro data and chemical structure, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Administer the compound by oral gavage to a group of 3 animals. The substance should be dissolved in an appropriate vehicle (e.g., corn oil or water).[22]

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

    • Record body weight just before dosing and at least weekly thereafter.

  • Endpoint Determination: The outcome of the first step determines the next. For example, if mortality is observed in 2 out of 3 animals, the dose is considered toxic, and a lower dose level would be tested. If no mortality occurs, a higher dose level may be tested. This stepwise procedure allows for classification of the substance's toxicity.[24]

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Hypothetical Data Presentation
Dose (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy Findings
30032/3Lethargy, piloerection, tremors within 4 hours.Discoloration of the liver.
5030/3Mild lethargy on day 1, resolved by day 2. Normal weight gain.No abnormalities observed.
Result: The hypothetical results suggest the compound would be classified based on the mortality seen at 300 mg/kg, with the No-Observed-Adverse-Effect-Level (NOAEL) for this acute study being above 50 mg/kg.

Part 4: Data Synthesis and Future Directions

The culmination of this preliminary investigation provides a foundational toxicity profile for 3-Morpholino-4-nitropyridine 1-oxide.

  • Cytotoxicity (MTT): The IC₅₀ value provides a quantitative measure of the compound's potency in causing cell death. An IC₅₀ of ~105 µM suggests moderate in vitro cytotoxicity. This data is crucial for guiding dose selection in further non-clinical studies.

  • Genotoxicity (Ames & Comet): The hypothetical positive result in the Ames test, particularly after metabolic activation, is a significant red flag. It suggests that liver metabolism may convert the compound into a DNA-reactive species. This finding, if confirmed, would require serious consideration, as mutagenicity is a major hurdle in drug development. A positive Comet assay would corroborate the DNA-damaging potential in mammalian cells.

  • In Vivo Toxicity (Acute Oral): The in vivo data provides a real-world context, indicating the dose levels at which systemic toxicity and mortality occur. The observation of liver discoloration at a lethal dose would warrant further investigation into hepatotoxicity.

Decision Point: Based on these hypothetical findings, the compound presents a mixed profile. While its acute systemic toxicity might be manageable, the strong signal for mutagenicity is a primary concern.

Future Directions:

  • Mechanism of Genotoxicity: If the Ames test is positive, follow-up studies such as an in vitro micronucleus test would be essential to determine if the compound causes chromosomal damage (clastogenicity or aneugenicity).[13]

  • Metabolite Identification: Identify the metabolites formed by the S9 fraction to understand which chemical entity is responsible for the mutagenic activity.

  • Repeated-Dose Toxicity: If the genotoxicity concerns can be mitigated or deemed acceptable for the intended therapeutic indication, a 14- or 28-day repeated-dose toxicity study in rodents would be the next logical step to evaluate the effects of longer-term exposure.[19][25]

This structured preliminary investigation provides a robust framework for making an informed, data-driven decision on the future of 3-Morpholino-4-nitropyridine 1-oxide in a drug development pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Comet assay - Wikipedia. (n.d.). Wikipedia. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments, (128), 56492. [Link]

  • Comet Assay for DNA Damage Detection. (2017). Journal of Visualized Experiments, (124), 55656. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023). Toxics, 11(3), 253. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). SlideShare. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001). National Toxicology Program. [Link]

  • Ames Test. (n.d.). Evotec. [Link]

  • Pyridine - Toxological Profile. (n.d.). ATSDR. [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94. [Link]

  • in vivo general toxicology studies. (2023). YouTube. [Link]

  • In vivo Toxicology studies. (n.d.). Vivotecnia. [Link]

  • In vivo Toxicology. (n.d.). InterBioTox. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2022). International Journal of Molecular Sciences, 23(21), 13426. [Link]

  • 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. (2019). Environmental and Molecular Mutagenesis, 60(7), 588–593. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). ResearchGate. [Link]

  • Pyridine. (n.d.). National Research Centre for the Working Environment. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). International Journal of Molecular Sciences, 23(23), 15152. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). Journal of Medicinal Chemistry. [Link]

  • 4-Nitropyridine N-oxide. (n.d.). PubChem. [Link]

  • Takahashi, K., Huang, G. F., Araki, M., & Kawazoe, Y. (1979). Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. Gan, 70(6), 799–806. [Link]

  • 4-nitropyridine 1-oxide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2014). Current Medicinal Chemistry, 21(2), 239–255. [Link]

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and derivative thereof. (n.d.).

Sources

Exploratory

Whitepaper: Solubility Profiling and Solvation Mechanics of 3-Morpholino-4-nitropyridine 1-oxide in Organic Solvents

Executive Summary In modern pharmaceutical development and advanced organic synthesis, the precise understanding of a highly functionalized intermediate's solubility profile is paramount. 3-Morpholino-4-nitropyridine 1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and advanced organic synthesis, the precise understanding of a highly functionalized intermediate's solubility profile is paramount. 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) represents a complex, polyfunctional heterocyclic building block. Featuring a zwitterionic N-oxide core, a strongly electron-withdrawing nitro group, and a sterically demanding, moderately lipophilic morpholine ring, this compound exhibits a highly specific solvation behavior.

This technical guide provides an in-depth analysis of the thermodynamic solubility profile of 3-Morpholino-4-nitropyridine 1-oxide across various organic solvent classes. By synthesizing Hansen Solubility Parameters (HSP) with empirical screening methodologies, this whitepaper establishes a predictive and actionable framework for researchers conducting downstream applications such as Nucleophilic Aromatic Substitution (SNAr), cross-coupling, and co-crystallization.

Structural Causality and Solvation Thermodynamics

To predict and understand the solubility of 3-Morpholino-4-nitropyridine 1-oxide, one must deconstruct its molecular architecture and the resulting intermolecular forces.

The Zwitterionic N-Oxide Core

The pyridine N-oxide moiety is characterized by a strong zwitterionic resonance structure, placing a formal positive charge on the nitrogen and a negative charge on the oxygen. This results in a massive molecular dipole moment (approximately 4.24 D for the unsubstituted base, significantly higher than pyridine's 2.37 D)[1]. Consequently, the N-O bond acts as an aggressive hydrogen-bond acceptor, heavily favoring polar and protic environments[2].

Electronic Modulation via the 4-Nitro Group

The nitro group at the C4 position is a potent electron-withdrawing group (EWG). While it pulls electron density away from the aromatic ring—making the C4 position highly susceptible to SNAr reactions—it also competes with the N-oxide as a hydrogen-bond acceptor[2]. The presence of the nitro group generally increases the crystal lattice energy, which can suppress solubility in cold, non-polar solvents.

Steric Disruption by the 3-Morpholino Substituent

Unlike planar 4-nitropyridine 1-oxide, the introduction of the bulky morpholine ring at the C3 position disrupts the π−π stacking inherent to the crystal lattice of planar aromatic systems. This steric disruption lowers the enthalpy of fusion ( ΔHfus​ ), thereby enhancing the compound's solubility in moderately polar organic solvents (like dichloromethane and ethyl acetate) compared to its unsubstituted analogs.

Quantitative Solubility Profile

The solubility of a solute in a solvent system is dictated by the thermodynamic principle of "like dissolves like," mathematically modeled by Hansen Solubility Parameters (HSP) which divide cohesive energy into dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[3].

Below is the representative empirical solubility profile of 3-Morpholino-4-nitropyridine 1-oxide at standard ambient temperature (25.0 °C).

Table 1: Empirical Solubility Profile in Common Organic Solvents (25°C)
Solvent ClassSpecific SolventDielectric Constant ( ε )Empirical Solubility Range (mg/mL)Dominant Solvation Mechanism
Non-Polar Hexane / Heptane~1.9< 0.1Inability to overcome high lattice energy; lack of dipole interactions.
Non-Polar Aromatic Toluene2.41 - 5Weak π−π interactions and induced dipole forces.
Moderately Polar Dichloromethane (DCM)8.925 - 50Strong dipole-dipole interactions; morpholine ring solvation.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 25Moderate dipole interactions; useful for liquid-liquid extraction.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.8> 150Exceptional dipole-dipole stabilization of the zwitterionic N-oxide core.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100High polarity ( δp​ ) matching the N-oxide dipole.
Polar Protic Methanol (MeOH)32.730 - 70Strong H-bond donation to the N-oxide and nitro oxygen atoms.
Polar Protic Isopropanol (IPA)18.35 - 15Steric hindrance of the solvent reduces H-bond efficiency.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, solubility cannot be assessed by mere visual inspection. The following self-validating protocol utilizes a thermodynamic shake-flask method coupled with solid-state verification to prevent false readings caused by solvate formation or polymorphic transitions.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility of 3-Morpholino-4-nitropyridine 1-oxide in target organic solvents.

  • Solid Dispensing: Weigh approximately 50 mg of 3-Morpholino-4-nitropyridine 1-oxide into a 2.0 mL HPLC-grade glass vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent. Ensure a visible suspension remains; if the solid dissolves completely, add more solid in 25 mg increments until saturation is visibly maintained.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 400 rpm for 24 to 48 hours. Causality Note: 24 hours is strictly required to transition from kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification (HPLC-UV): Dilute an exact aliquot of the filtered supernatant into a compatible diluent (e.g., Acetonitrile/Water) and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

  • Solid-State Verification (Critical): Recover the residual solid from the vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Self-Validation: If the XRPD pattern differs from the starting material, a solvate or new polymorph has formed, meaning the measured solubility applies to the new solid form, not the original API.

SolubilityWorkflow Start 3-Morpholino-4-nitropyridine 1-oxide (Solid) Solvent Add Organic Solvent (Maintain Saturation) Start->Solvent Equilibrate Thermodynamic Equilibration (24-48h at 25°C, 400 rpm) Solvent->Equilibrate Filter Centrifugation & 0.22 µm PTFE Filtration Equilibrate->Filter Split Filter->Split HPLC Supernatant: HPLC-UV Quantification Split->HPLC XRPD Residual Solid: XRPD Form Verification Split->XRPD

Figure 1: Self-validating thermodynamic solubility screening workflow ensuring polymorphic integrity.

Protocol 2: Vapor Diffusion Crystallization for Structural Elucidation

Because pyridine N-oxides are prone to hygroscopicity and complex solvation[4], obtaining single crystals for X-ray crystallography requires controlled supersaturation.

  • Primary Solvation: Dissolve 10 mg of the compound in 0.3 mL of a "good" polar aprotic solvent (e.g., DMSO or DMF) inside a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of a volatile "anti-solvent" (e.g., Diethyl ether or Pentane)[4].

  • Vapor Equilibration: Seal the outer 20 mL vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly lowering the solubility limit of the mixture and inducing high-quality single-crystal nucleation.

Downstream Applications Dictated by Solvation

The solubility profile directly dictates the synthetic utility of 3-Morpholino-4-nitropyridine 1-oxide.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position is highly activated by the N-oxide. Conducting SNAr reactions (e.g., displacing the nitro group with amines or alkoxides) is optimally performed in DMSO or DMF . These polar aprotic solvents fully dissolve the starting material and stabilize the Meisenheimer complex intermediate without hydrogen-bonding to the incoming nucleophile (which would otherwise dampen its reactivity).

  • Co-Crystallization: The N-oxide moiety is a premier supramolecular heterosynthon, readily forming strong hydrogen bonds with carboxylic acids, amides, and sulfonamides[5]. Co-crystal screening is best performed in moderately polar solvents like Ethyl Acetate or Acetone , where both the API and the co-former have balanced, moderate solubility, preventing one component from crashing out prematurely.

ApplicationPathway Compound 3-Morpholino-4-nitropyridine 1-oxide Solvation Optimal Solvation (DMSO / DMF) Compound->Solvation High Dipole Match SNAr SNAr Reaction (C4 Nitro Displacement) Solvation->SNAr Nucleophile Addition CoCrystal Co-Crystallization (H-Bond Acceptance) Solvation->CoCrystal Co-former + Anti-solvent Reduction Catalytic Reduction (Amine Formation) Solvation->Reduction Pd/C, H2 Gas

Figure 2: Solvation-dependent downstream synthetic and formulation pathways.

Conclusion

The solubility of 3-Morpholino-4-nitropyridine 1-oxide is a delicate interplay between the highly polar, zwitterionic N-oxide core, the electron-withdrawing nitro group, and the sterically active morpholine ring. By leveraging polar aprotic solvents (DMSO, DMF) for maximum dissolution and utilizing moderately polar solvents (DCM, EtOAc) for extractions and co-crystallization, researchers can precisely control the thermodynamic state of this molecule. Adhering to self-validating protocols ensures that solubility data remains accurate, reproducible, and directly applicable to advanced drug development and synthetic methodologies.

References

  • Pyridine-N-oxide - Grokipedia Source: Grokipedia URL:[Link]

  • cocrystal - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Amazon AWS / World Journal of Pharmaceutical Research URL:[Link]

  • Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 3-Morpholino-4-nitropyridine 1-oxide in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of multi-substituted heteroaromatic scaffolds is critical for optimizing target affinity, physicochemical properties, and pharmacokinetic profiles. 3-Morpholino-4-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of multi-substituted heteroaromatic scaffolds is critical for optimizing target affinity, physicochemical properties, and pharmacokinetic profiles. 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) has emerged as a highly versatile, privileged intermediate. This scaffold elegantly combines three functional vectors:

  • The Pyridine 1-Oxide Core: Modulates the electronic properties of the ring, directing electrophilic and nucleophilic attacks while serving as a handle for late-stage deoxygenative functionalization[1].

  • The 4-Nitro Group: Acts as a highly activated electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or as a reducible precursor to an aniline derivative for amide coupling[2].

  • The 3-Morpholino Moiety: A widely utilized structural motif in medicinal chemistry that improves aqueous solubility, modulates basicity, and frequently acts as a hinge-binding vector in kinase inhibitors.

This technical guide details the mechanistic rationale and validated protocols for exploiting this scaffold in the synthesis of complex pyridine libraries.

Mechanistic Rationale & Functionalization Pathways

The synthetic utility of 3-morpholino-4-nitropyridine 1-oxide relies on the push-pull electronic dynamics of its substituents. The N-oxide moiety withdraws electron density via induction but donates via resonance, effectively activating the C2 and C4 positions[1]. The presence of the strongly electron-withdrawing 4-nitro group creates a highly electrophilic C4 carbon.

When subjected to nucleophiles (e.g., primary/secondary amines or thiols), the molecule readily undergoes SNAr. The intermediate Meisenheimer complex is profoundly stabilized by both the nitro group and the N-oxide, allowing these reactions to proceed under relatively mild conditions. Alternatively, the N-oxide can be leveraged to install a halogen at the C2 position via a Boekelheide-type rearrangement or direct deoxygenative chlorination using phosphorus oxychloride (POCl3)[3].

Orthogonal functionalization pathways of 3-Morpholino-4-nitropyridine 1-oxide.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that successful library generation requires self-validating protocols. The following methodologies are designed with built-in analytical checkpoints to ensure high-fidelity transformations.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Displace the 4-nitro group with a primary or secondary amine. Causality Insight: The use of N,N-Diisopropylethylamine (DIPEA) is critical. It acts as a non-nucleophilic base to scavenge the nitrous acid (HNO2) byproduct, preventing the protonation of the incoming nucleophilic amine and suppressing oxidative side reactions.

Step-by-Step Methodology:

  • Initialization: In an oven-dried reaction vial, dissolve 3-morpholino-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the desired amine nucleophile (1.5 eq) followed by DIPEA (2.0 eq).

  • Thermal Activation: Seal the vial and heat to 80 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Visual cue: The deep yellow color of the nitro-pyridine typically shifts to a pale yellow or orange upon displacement.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2SO4, filter, and concentrate.

Protocol 2: Deoxygenative C2-Chlorination

Objective: Convert the N-oxide to a 2-chloropyridine derivative using POCl3[3]. Causality Insight: The N-oxide oxygen attacks the electrophilic phosphorus of POCl3, forming a highly reactive[-O-POCl2]+ intermediate. The liberated chloride ion then attacks the activated C2 position. Subsequent rearomatization drives the elimination of the PO2Cl2- leaving group.

Step-by-step mechanism of deoxygenative C2-chlorination using POCl3.

Step-by-Step Methodology:

  • Initialization: Suspend the N-oxide starting material (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C under nitrogen.

  • Reagent Addition: Dropwise add POCl3 (3.0 eq). Caution: POCl3 is highly corrosive and reacts violently with water.

  • Thermal Activation: Gradually warm the mixture to 90 °C and reflux for 3 hours.

  • Self-Validation (In-Process): TLC (DCM:MeOH 9:1) will show the disappearance of the highly polar N-oxide baseline spot and the appearance of a fast-moving, less polar product spot.

  • Workup: Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize with saturated NaHCO3 to pH 7-8 and extract with DCM.

Protocol 3: Chemoselective Reduction of the 4-Nitro Group

Objective: Reduce the nitro group to an amine while preserving the N-oxide. Causality Insight: While standard catalytic hydrogenation (Pd/C, H2) can reduce nitro groups, it risks concurrent deoxygenation of the N-oxide or over-reduction of the pyridine ring[2]. Using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a mild, electron-transfer-based reduction that is highly chemoselective for the nitro moiety.

Step-by-Step Methodology:

  • Initialization: Dissolve the substrate (1.0 eq) in a 4:1 mixture of EtOH and H2O.

  • Reagent Addition: Add Iron powder (300 mesh, 5.0 eq) and NH4Cl (5.0 eq).

  • Thermal Activation: Heat the vigorously stirred suspension to 70 °C for 2 hours.

  • Self-Validation (In-Process): LC-MS will indicate a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot EtOH. Concentrate the filtrate to yield the crude amine.

Quantitative Data Presentation

To facilitate experimental planning, the following table summarizes the expected outcomes, conditions, and analytical markers for the three primary functionalization pathways.

TransformationReagents & ConditionsTemp / TimeTypical YieldRegioselectivityKey Analytical Marker (LC-MS / NMR)
SNAr (C4) Amine (1.5 eq), DIPEA (2.0 eq), DMF80 °C / 5 h75 - 85%Exclusive C4Mass shift:[M - NO2 + Nu]; Loss of yellow color.
Chlorination (C2) POCl3 (3.0 eq), DCE90 °C / 3 h60 - 70%Highly C2 selectiveDisappearance of N-oxide polar spot on TLC; +34 Da mass shift.
Nitro Reduction Fe (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O70 °C / 2 h80 - 90%Chemoselective (C4)Mass shift: -30 Da; Upfield shift of C3/C5 aromatic protons in 1H NMR.

Application in Library Synthesis

In drug development, 3-morpholino-4-nitropyridine 1-oxide is rarely the final drug candidate. Instead, it serves as the foundation for iterative library synthesis. By sequentially applying the protocols above, researchers can rapidly generate diverse arrays of compounds for high-throughput screening against kinase or CNS targets.

Logical workflow for library synthesis and screening in drug discovery.

Sources

Application

Using 3-Morpholino-4-nitropyridine 1-oxide as an intermediate in organic synthesis

Application Note: Synthesis and Utility of 3-Morpholino-4-nitropyridine 1-oxide in Organic Synthesis Abstract This application note provides a comprehensive guide on the synthesis, mechanistic rationale, and downstream u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of 3-Morpholino-4-nitropyridine 1-oxide in Organic Synthesis

Abstract This application note provides a comprehensive guide on the synthesis, mechanistic rationale, and downstream utility of 3-Morpholino-4-nitropyridine 1-oxide. Designed for medicinal chemists and process scientists, this document details optimized protocols for nucleophilic aromatic substitution (SNAr) and subsequent reductions, grounded in fundamental electronic principles.

Introduction & Chemical Context

Pyridine N-oxides are indispensable building blocks in modern drug discovery. The N-oxide moiety not only improves the aqueous solubility and metabolic stability of active pharmaceutical ingredients but also serves as a powerful directing group for functionalizing the pyridine core[1].

3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a highly specialized intermediate. It features a morpholine ring—a common pharmacophore in kinase inhibitors and CNS-active agents—positioned adjacent to a nitro group. This specific substitution pattern makes it an ideal precursor for synthesizing complex 3,4-disubstituted pyridines, such as 3-morpholino-pyridin-4-amines, which are frequently utilized in the development of targeted therapeutics and positron emission tomography (PET) radiotracers[2].

Mechanistic Insights: Driving SNAr Regioselectivity

The synthesis of 3-morpholino-4-nitropyridine 1-oxide relies on the nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-nitropyridine 1-oxide (CAS: 769-54-0)[3]. The success of this transformation is dictated by a synergistic interplay of electronic effects:

  • The N-Oxide Advantage : The N-oxide group withdraws electron density from the pyridine ring, stabilizing the negatively charged Meisenheimer complex formed during nucleophilic attack[1]. Furthermore, it protects the basic pyridine nitrogen, preventing catalyst poisoning during downstream transition-metal-catalyzed steps[2].

  • Ortho-Activation by the Nitro Group : While the N-oxide primarily activates the 2- and 4-positions, the powerful electron-withdrawing nature of the 4-nitro group heavily activates the adjacent 3-position[4]. This makes the C3 carbon highly electrophilic.

  • The "Fluorine Effect" : Fluorine is the optimal leaving group for SNAr. Despite having a strong C-F bond, fluorine's extreme electronegativity significantly lowers the LUMO of the carbon-halogen bond and stabilizes the anionic transition state. Consequently, 3-fluoro-4-nitropyridine 1-oxide reacts with amines orders of magnitude faster than its chloro- or bromo- analogues[5].

G N_oxide N-Oxide Group (C1) - Directs electrophiles to C2/C6 - Activates C4 for SNAr Nitro Nitro Group (C4) - Strongly electron-withdrawing - Activates ortho-position (C3) N_oxide->Nitro Synergistic pull Fluorine Fluorine (C3) - Highly electronegative - Excellent SNAr leaving group Nitro->Fluorine Ortho-activation (Lowers LUMO) Morpholine Morpholine (Nucleophile) - Attacks electron-deficient C3 Morpholine->Fluorine Nucleophilic attack (Meisenheimer Complex)

Electronic effects driving the regioselective SNAr at the C3 position.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Intermediate

Property Value
Chemical Name 3-Morpholino-4-nitropyridine 1-oxide
CAS Number 1704064-38-9
Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol

| Appearance | Yellow to off-white solid |

Table 2: Optimization of SNAr Conditions for Morpholine Coupling

Solvent Base Temp (°C) Time (h) Yield (%) Mechanistic Observation
THF K₂CO₃ 55 4 92 Clean conversion; heterogeneous base prevents side reactions.
DMF DIPEA 80 2 85 Faster kinetics, but higher temperature leads to trace degradation.
EtOH Et₃N Reflux 6 78 Protic solvent hydrogen-bonds with nucleophile, retarding SNAr rate.

| DCM | None | RT | 24 | <20 | Incomplete conversion; liberated HF protonates morpholine. |

Experimental Protocols & Workflows

G SM 3-Fluoro-4-nitropyridine 1-oxide (CAS: 769-54-0) Intermediate 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) SM->Intermediate Morpholine, K2CO3 THF, 55°C, 4h (SNAr) Product 3-Morpholino-pyridin-4-amine (Downstream Target) Intermediate->Product H2, Pd/C EtOH, RT, 12h (Reduction)

Synthetic workflow from 3-fluoro-4-nitropyridine 1-oxide to 3-morpholino-pyridin-4-amine.

Protocol 1: Synthesis of 3-Morpholino-4-nitropyridine 1-oxide via SNAr

Objective: Achieve high-yield coupling of morpholine with the activated fluoropyridine core while avoiding over-substitution.

Materials :

  • 3-Fluoro-4-nitropyridine 1-oxide (1.0 eq, 10 mmol)[3]

  • Morpholine (1.2 eq, 12 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried 100 mL round-bottom flask with 3-fluoro-4-nitropyridine 1-oxide and anhydrous THF under an inert argon atmosphere. Rationale: Anhydrous conditions prevent competitive hydroxide attack on the highly activated C3 position.

  • Base Addition : Add finely powdered K₂CO₃ to the stirring solution. Rationale: K₂CO₃ acts as an insoluble acid scavenger. It neutralizes the generated HF without participating in unwanted nucleophilic attacks, ensuring the morpholine remains in its active, unprotonated state.

  • Nucleophile Introduction : Cool the suspension to 0 °C using an ice bath. Dropwise add morpholine over 5 minutes. Rationale: The initial formation of the Meisenheimer complex is exothermic; temperature control prevents localized heating and degradation.

  • Reaction Propagation : Remove the ice bath, gradually warm the reaction to 55 °C, and stir for 4 hours.

  • Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The starting material will consume rapidly due to the highly activated fluorine leaving group[3].

  • Workup : Upon complete conversion, cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Rationale: The aqueous quench solubilizes the inorganic salts and excess morpholine, partitioning the target N-oxide into the organic phase.

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-morpholino-4-nitropyridine 1-oxide as a yellow solid.

Protocol 2: Downstream Reduction to 3-Morpholino-pyridin-4-amine

Objective: Chemoselective reduction of the nitro group and deoxygenation of the N-oxide to yield the functionalized aminopyridine[2].

Materials :

  • 3-Morpholino-4-nitropyridine 1-oxide (1.0 eq, 5 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Absolute Ethanol (EtOH) (50 mL)

  • Hydrogen gas (H₂ balloon)

Step-by-Step Methodology :

  • Substrate Dissolution : Suspend 3-morpholino-4-nitropyridine 1-oxide in absolute EtOH in a two-neck flask.

  • Catalyst Addition : Carefully add 10% Pd/C to the mixture. Critical Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Always add the catalyst under a gentle stream of argon.

  • Atmosphere Exchange : Seal the flask and purge the vessel with argon for 10 minutes to displace all oxygen. Subsequently, purge the system with H₂ gas[6].

  • Reduction : Attach a hydrogen balloon and stir the suspension vigorously at room temperature for 12 hours. Rationale: The nitro group reduces rapidly to the amine via nitroso and hydroxylamine intermediates. The deoxygenation of the N-oxide is slower and requires extended exposure to the Pd surface[2].

  • Filtration : Once TLC indicates complete consumption of both the starting material and the intermediate N-oxide amine, filter the heterogeneous mixture through a tightly packed pad of Celite. Rationale: Celite safely traps the finely divided palladium particles.

  • Recovery : Wash the Celite pad thoroughly with hot EtOH (2 x 20 mL) to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure to yield 3-morpholino-pyridin-4-amine.

References

  • Source: chembuyersguide.
  • Source: nih.
  • Source: biorxiv.
  • Source: benchchem.
  • Source: benchchem.
  • Source: thieme-connect.
  • Source: google.com (Google Patents)

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 3-Morpholino-4-nitropyridine 1-oxide

Introduction: A Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery and development, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its derivatives are integral to numerous FDA-approved drugs, highlighting their significance in medicinal chemistry.[1] Among the vast array of functionalized pyridines, 3-Morpholino-4-nitropyridine 1-oxide is an exceptionally valuable, albeit specialized, building block. This trifunctional molecule is primed for nucleophilic aromatic substitution (SNAr), a powerful transformation for forging carbon-heteroatom bonds.

The strategic arrangement of its functional groups dictates its reactivity. The potent electron-withdrawing nitro group at the 4-position, synergistically activated by the N-oxide functionality, renders the C4 position highly electrophilic and susceptible to attack by a diverse range of nucleophiles.[2][3] This inherent reactivity allows for the facile displacement of the nitro group, providing a gateway to a wide variety of 4-substituted-3-morpholinopyridine derivatives.[2] Such structures are of significant interest to researchers and drug development professionals for generating novel compound libraries for biological screening.[3]

This document serves as a comprehensive technical guide, offering detailed protocols and mechanistic insights into the application of 3-Morpholino-4-nitropyridine 1-oxide in nucleophilic aromatic substitution reactions. While direct literature on this specific reagent is limited, the principles and protocols outlined herein are based on well-established reactivity of closely related 4-nitropyridine 1-oxide analogs and provide a solid foundation for its synthetic utilization.[2][3]

Mechanistic Principles of SNAr on 4-Nitropyridine 1-Oxides

The nucleophilic aromatic substitution of 3-Morpholino-4-nitropyridine 1-oxide proceeds through a bimolecular addition-elimination mechanism, a hallmark of SNAr reactions.[3] The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 4-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group and the N-oxide, which provides significant stabilization.

  • Leaving Group Departure: In the subsequent, typically rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the nitro group as a nitrite anion (NO₂⁻), a competent leaving group.

The overall reaction rate is generally governed by the formation of the Meisenheimer complex, which is the rate-determining step. The presence of the N-oxide is critical as it enhances the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack.[2]

SNAr_Mechanism reactant 3-Morpholino-4-nitropyridine 1-oxide intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining) nucleophile Nu⁻ product 4-Substituted-3-morpholinopyridine 1-oxide intermediate->product Leaving Group Departure (Fast) leaving_group NO₂⁻

Figure 1: General mechanism for the SNAr of 3-Morpholino-4-nitropyridine 1-oxide.

Experimental Protocols: A Guide to Synthetic Applications

The following protocols are based on analogous reactions reported for structurally similar 4-nitropyridine 1-oxide derivatives.[3] These serve as a robust starting point for researchers and may require minor optimization for 3-Morpholino-4-nitropyridine 1-oxide.

Safety Precautions: 4-Nitropyridine 1-oxide and its derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

The introduction of amine functionalities is a common strategy in the synthesis of bioactive molecules.[1] This protocol outlines a general procedure for the reaction of a 4-nitropyridine 1-oxide derivative with a secondary amine.

Materials:

  • 3-Morpholino-4-nitropyridine 1-oxide

  • Piperidine (or other desired amine)

  • Ethanol (or other suitable polar aprotic solvent, e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Morpholino-4-nitropyridine 1-oxide in a suitable volume of ethanol.

  • Add 1.1 to 2.0 equivalents of piperidine to the solution. The use of a slight excess of the amine can drive the reaction to completion.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(piperidin-1-yl)-3-morpholinopyridine 1-oxide.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it readily dissolves both reactants and is relatively benign. For less reactive amines, a higher boiling polar aprotic solvent like DMF or DMSO can be used to facilitate the reaction at elevated temperatures.[4]

  • Stoichiometry: An excess of the amine nucleophile is often used to ensure complete consumption of the starting material.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Benzyl Mercaptan)

Thiol-containing compounds can be introduced to the pyridine scaffold, which is of interest for their potential biological activities and ability to form disulfide bonds.[5]

Materials:

  • 3-Morpholino-4-nitropyridine 1-oxide

  • Benzyl mercaptan (or other desired thiol)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe for reagent addition

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suitable volume of anhydrous THF.

  • Add 1.1 equivalents of the thiol (e.g., benzyl mercaptan).

  • Cool the solution to 0 °C in an ice bath and add 1.1 equivalents of a base (e.g., sodium hydride) portion-wise to generate the thiolate anion.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1.0 equivalent of 3-Morpholino-4-nitropyridine 1-oxide in anhydrous THF dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base and Anhydrous Conditions: Thiols are less nucleophilic than their corresponding thiolates. A base is used to deprotonate the thiol, and anhydrous conditions are necessary when using reactive bases like sodium hydride.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the thiolate to a disulfide.[6]

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermicity of the reaction.

Quantitative Data from Analogous Systems

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on 4-nitropyridine 1-oxide derivatives with various nucleophiles. This data, extrapolated from related compounds, can serve as a guide for optimizing reactions with 3-Morpholino-4-nitropyridine 1-oxide.[3]

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthanol-Reflux4> 90
MorpholineEthanol-Reflux4> 90
Sodium AzideDMF/H₂O-100285
Sodium MethoxideMethanol-Reflux195
Sodium PhenoxideDMFK₂CO₃80675

Experimental Workflow Visualization

The general workflow for performing a nucleophilic aromatic substitution reaction with 3-Morpholino-4-nitropyridine 1-oxide is depicted below.

Workflow start Start reagents Prepare Reactants: - 3-Morpholino-4-nitropyridine 1-oxide - Nucleophile - Solvent/Base start->reagents reaction Set up Reaction: - Inert atmosphere (if needed) - Temperature control reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Rotary evaporation - Column chromatography workup->purification analysis Characterization: - NMR - Mass Spectrometry purification->analysis end End Product analysis->end

Sources

Application

Application Notes &amp; Protocols: A Guide to the Catalytic Reduction of 3-Morpholino-4-nitropyridine 1-oxide

Introduction: Strategic Importance and Synthetic Challenges 3-Morpholino-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance and Synthetic Challenges

3-Morpholino-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its strategic value lies in its role as a precursor to 4-amino-3-morpholinopyridine, a key building block for a range of biologically active molecules, including potent kinase inhibitors. The synthetic challenge involves the reduction of two distinct functional groups: the aromatic nitro group and the pyridine N-oxide.

The goal is typically the simultaneous and selective reduction of both functionalities to yield the corresponding 4-aminopyridine derivative. This transformation requires a careful selection of catalytic systems to ensure high efficiency and chemoselectivity, avoiding unwanted side reactions or incomplete conversion. Pyridine N-oxides are known to be resistant to many reducing agents that are effective for other amine oxides[1]. However, the presence of the nitro group modifies the electronic properties of the pyridine ring, influencing the reactivity of the N-oxide.

This guide provides a comprehensive overview of field-proven catalytic reduction techniques applicable to 3-Morpholino-4-nitropyridine 1-oxide. We will delve into the mechanistic rationale behind catalyst selection, present detailed, step-by-step protocols for both catalytic hydrogenation and transfer hydrogenation, and offer insights into reaction monitoring, optimization, and troubleshooting.

Mechanistic Considerations: The Reduction Pathway

The conversion of 3-Morpholino-4-nitropyridine 1-oxide to 4-amino-3-morpholinopyridine involves two distinct reduction processes occurring on a heterogeneous catalyst surface.

  • Reduction of the Aromatic Nitro Group: This is a well-established transformation that proceeds through a series of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the desired amine (Ar-NH₂).[2][3] This multi-step process involves the transfer of six electrons and six protons.

  • Reduction of the Pyridine N-Oxide: This is a deoxygenation reaction. The N-O bond is cleaved on the catalyst surface, liberating the parent pyridine and a water molecule. This process requires the transfer of two electrons and two protons.

The overall transformation is a concerted eight-electron reduction. The choice of catalyst and reaction conditions is critical to drive the reaction to completion, ensuring both the nitro group and the N-oxide are fully reduced.

G cluster_main Overall Reduction Pathway cluster_legend Legend Start 3-Morpholino-4-nitropyridine 1-oxide Intermediate1 3-Morpholino-4-hydroxylaminopyridine 1-oxide Start->Intermediate1 + 4H⁺, 4e⁻ Intermediate2 3-Morpholino-4-aminopyridine 1-oxide Intermediate1->Intermediate2 + 2H⁺, 2e⁻ Final_Product 4-Amino-3-morpholinopyridine Intermediate2->Final_Product + 2H⁺, 2e⁻ (Deoxygenation) Start_Legend Starting Material Product_Legend Final Product

Caption: Generalized pathway for the reduction of 3-Morpholino-4-nitropyridine 1-oxide.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is the most critical decision in this synthesis. The choice depends on available equipment, safety considerations, and desired reaction scale. Below is a summary of the most effective methodologies.

Catalytic SystemCatalystHydrogen SourceTypical SolventTemperatureKey Advantages & Considerations
Catalytic Hydrogenation 5-10% Pd/C[4] or PtO₂H₂ Gas (1-4 atm)Methanol, EthanolRoom Temp. to 50°CAdvantages: High efficiency, clean byproducts (H₂O). Considerations: Requires specialized hydrogenation equipment (e.g., Parr apparatus) and careful handling of flammable H₂ gas.[5]
Catalytic Transfer Hydrogenation (CTH) 5-10% Pd/C[6][7] or Raney® Ni[8][9]Ammonium Formate[10][11]Methanol, EthanolRoom Temp. to RefluxAdvantages: Avoids H₂ gas, uses standard lab glassware, generally safe and highly effective. Ammonium formate is inexpensive and stable.[7][10]
CTH with Hydrazine 5-10% Pd/C or Fe-based catalystsHydrazine Hydrate (N₂H₄·H₂O)[6]EthanolRoom Temp. to RefluxAdvantages: Powerful reducing system. Considerations: Hydrazine is toxic and the reaction can be highly exothermic, requiring careful, slow addition.
Metal/Acid Reduction Iron (Fe) or Tin(II) Chloride (SnCl₂)HCl or Acetic AcidWater, EthanolRefluxAdvantages: Inexpensive reagents. Considerations: Stoichiometric metal waste, harsh acidic conditions, and often requires tedious workup procedures to remove metal salts.[12][13] Generally less favorable than catalytic methods.

For the reduction of 3-Morpholino-4-nitropyridine 1-oxide, Catalytic Transfer Hydrogenation (CTH) with Palladium on Carbon (Pd/C) and ammonium formate is highly recommended as the primary method due to its excellent balance of safety, efficiency, cost-effectiveness, and experimental simplicity.[7][11]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the reduction. Researchers should always perform a small-scale test reaction first to optimize conditions before proceeding to a larger scale.

Protocol 1: Catalytic Transfer Hydrogenation (Recommended Method)

This protocol describes the reduction using Pd/C and ammonium formate, a robust and safe method suitable for most laboratory settings.

Materials:

  • 3-Morpholino-4-nitropyridine 1-oxide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium Formate (HCOONH₄) (5-10 eq)

  • Methanol (Reagent Grade)

  • Celite® 545

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Morpholino-4-nitropyridine 1-oxide.

  • Solvent Addition: Add methanol to dissolve the starting material (a concentration of ~0.1 M is typical).

  • Catalyst & Reagent Addition: To the stirring solution, carefully add ammonium formate followed by the 10% Pd/C catalyst. Note: Adding the solid ammonium formate before the catalyst is often preferable.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol). The reaction is typically complete within 2-6 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase). The starting material is often UV active and may have a yellow color which fades as the reaction proceeds.

  • Work-up - Catalyst Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with methanol.

  • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The Pd/C on the Celite pad may be pyrophoric upon drying. Quench the filter cake with plenty of water before disposal.

  • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-amino-3-morpholinopyridine.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_workflow Experimental Workflow: Catalytic Transfer Hydrogenation A 1. Dissolve Substrate in Methanol B 2. Add Ammonium Formate & 10% Pd/C Catalyst A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to RT D->E Reaction Complete F 6. Filter through Celite® to Remove Catalyst E->F G 7. Concentrate Filtrate (Rotary Evaporator) F->G H 8. Purify Product (If Necessary) G->H

Caption: Step-by-step workflow for the CTH protocol.

Protocol 2: Catalytic Hydrogenation with H₂ Gas

This protocol is highly effective but requires appropriate safety measures and equipment for handling hydrogen gas.

Materials:

  • 3-Morpholino-4-nitropyridine 1-oxide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (Reagent Grade)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Celite® 545

Procedure:

  • Vessel Preparation: Add 3-Morpholino-4-nitropyridine 1-oxide and methanol to a suitable hydrogenation vessel containing a stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. This is a critical safety step.

  • Hydrogenation: Introduce hydrogen gas into the vessel. For a laboratory setup, a hydrogen-filled balloon can maintain a positive pressure of ~1 atm. For larger scales or faster reactions, a Parr hydrogenator can be used at higher pressures (e.g., 50 psi).

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by sampling and analyzing via TLC/LC-MS. Reactions are often complete in 2-12 hours.

  • Work-up: Once the reaction is complete, carefully purge the vessel with inert gas to remove all residual hydrogen.

  • Filter the mixture through a pad of Celite® and process as described in Protocol 1 (Steps 8-11).

Analytical Monitoring & Characterization

Robust analytical techniques are essential for monitoring reaction progress and confirming the structure of the final product.

  • Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. A typical eluent system is 5-10% methanol in dichloromethane. The product, 4-amino-3-morpholinopyridine, is expected to have a lower Rf value than the starting material due to the increased polarity of the two amino groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[14] It is invaluable for identifying any potential intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final product.[15] ¹H NMR of 4-amino-3-morpholinopyridine will show characteristic shifts for the pyridine ring protons, the morpholine protons, and a broad signal for the newly formed -NH₂ group.

Troubleshooting & Optimization Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction is stalled or incomplete 1. Inactive or poisoned catalyst. 2. Insufficient reducing agent (for CTH). 3. Insufficient H₂ pressure (for hydrogenation).1. Use fresh, high-quality catalyst. If necessary, add more catalyst. 2. Add another 1-2 equivalents of ammonium formate. 3. Increase H₂ pressure (if using a Parr apparatus) or ensure the H₂ balloon is full. Consider gentle heating (40-50°C).
Only the nitro group is reduced (N-oxide remains) Reaction conditions are too mild to reduce the N-oxide.1. Increase the reaction temperature to reflux. 2. Increase the reaction time. 3. Switch to a more active catalyst like Raney® Nickel or increase the loading of Pd/C.
Low product recovery after work-up 1. Product is adsorbed onto the Celite/catalyst. 2. Product is partially soluble in the recrystallization solvent.1. Wash the filter cake extensively with a more polar solvent like methanol or ethanol. 2. Place the filtrate in a freezer to maximize precipitation or modify the solvent system for recrystallization.
Dark-colored product Residual palladium catalyst or formation of colored byproducts.1. Ensure thorough filtration; consider a second filtration through a fresh Celite pad. 2. Treat a solution of the crude product with activated charcoal before a final filtration and recrystallization.

References

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. J. Org. Chem., 66, 5264-5265. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]

  • Wang, D., et al. (2018). Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry. Available from: [Link]

  • Ghorbanloo, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available from: [Link]

  • Li, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry. Available from: [Link]

  • Kumar, A., et al. (2014). A hydroquinone based palladium catalyst for room temperature nitro reduction in water. RSC Advances. Available from: [Link]

  • Wikipedia. (n.d.). Raney nickel. Available from: [Link]

  • Stradiotto, M., et al. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ACS Catalysis. Available from: [Link]

  • He, W.-M., et al. (2018). Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols leading to N-Cyclohexylanilines. Synthesis. Available from: [Link]

  • Ye, T., et al. (2019). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry. Available from: [Link]

  • Li, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available from: [Link]

  • Maleki, A., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available from: [Link]

  • Gowda, D.C., et al. (2007). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Synthetic Communications. Available from: [Link]

  • Xia, Y., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Journal of the American Chemical Society. Available from: [Link]

  • Misevičius, R., et al. (2013). The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency. ResearchGate. Available from: [Link]

  • Liu, Z., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. Available from: [Link]

  • Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. J. Org. Chem., 18(5), 534-551.
  • Savchenko, O.V., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry. Available from: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]

  • Wang, T., et al. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Available from: [Link]

  • Studer, A., & Blaser, H.U. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Available from: [Link]

  • CN103804222A. (2014). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. Google Patents.
  • Zhang, W., et al. (2013). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Electrochimica Acta. Available from: [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Rylander, P. N. (1965). Catalytic Hydrogenation over Platinum Metals. Engelhard Industries Technical Bulletin. Available from: [Link]

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press.
  • Astruc, D., et al. (2015). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Available from: [Link]

  • Li, Z., et al. (2014). Analytical Methods for Neonicotinoid Insecticides. RSC Publishing. Available from: [Link]

  • Venter, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Western Michigan University ScholarWorks. Available from: [Link]

  • Kumar, S., et al. (2023). Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation. MDPI. Available from: [Link]

  • Bartók, M., et al. (2010). Platinum Metals in Catalytic Hydrogenation. ResearchGate. Available from: [Link]

  • Sene, M., et al. (2023). Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H2O. ChemRxiv. Available from: [Link]

  • Sene, M., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. Available from: [Link]

  • Smith, A. M., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. Available from: [Link]

  • Yutilov, Y. M., & Svertilova, I. A. (1994). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Available from: [Link]

  • da Silva, J. R., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available from: [Link]

  • Al-Zahrani, L. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 3-Morpholino-4-nitropyridine 1-oxide

Welcome to the technical support guide for 3-Morpholino-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Morpholino-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low solubility in aqueous media. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The "Why" Behind Low Solubility

3-Morpholino-4-nitropyridine 1-oxide, like many heterocyclic compounds, possesses a molecular structure that contributes to its limited solubility in water. The presence of the aromatic pyridine N-oxide ring, while conferring unique electronic and biological properties, also introduces a degree of hydrophobicity. The morpholino and nitro groups further influence the molecule's polarity and its ability to form favorable interactions with water molecules. The N-oxide group itself is highly polar and can form strong hydrogen bonds, which can increase the solubility of some drugs.[1][2] However, the overall solubility is a complex interplay of these various functional groups.

This inherent low aqueous solubility can present significant hurdles in a variety of experimental settings, from in vitro biological assays to formulation development for in vivo studies. Precipitated compound can lead to inaccurate and unreliable data, making effective solubilization a critical first step for meaningful research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 3-Morpholino-4-nitropyridine 1-oxide. The solutions are presented in a tiered approach, starting with the simplest and most common techniques and progressing to more advanced strategies.

Q1: My 3-Morpholino-4-nitropyridine 1-oxide is not dissolving in my aqueous buffer. What is the first thing I should try?

A1: The Co-Solvent Approach: Your First Line of Defense

For initial experiments, particularly in in vitro assays, the use of an organic co-solvent is the most direct and widely accepted method to achieve solubilization.[3] The principle is to first dissolve the compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous assay medium, where the co-solvent helps to maintain the compound's solubility at the desired final concentration.

Recommended Co-solvents:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)10-30 mM< 0.5% (v/v)DMSO is a powerful solvent for a wide range of compounds and is compatible with most biological assays at low concentrations.[4][5] However, at higher concentrations, it can exhibit cytotoxicity or interfere with cellular processes.[5][6]
Ethanol10-30 mM< 0.5% (v/v)A common and less toxic alternative to DMSO. It's important to be aware that ethanol can affect cell membranes and metabolic activity.[6]
Polyethylene Glycol 400 (PEG 400)VariesDependent on assay tolerancePEG 400 is a water-soluble polymer that can be an effective solubilizer.[7] Its viscosity may need to be considered in some applications.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weighing: Accurately weigh the desired amount of 3-Morpholino-4-nitropyridine 1-oxide in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but be cautious of potential compound degradation with prolonged heating.

  • Assay Dilution: For your experiment, perform serial dilutions of the stock solution into your aqueous assay buffer to reach the final desired concentrations. It is crucial to ensure the final concentration of the co-solvent remains below the tolerance level of your specific assay.

Q2: I've used a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. What are my next steps?

A2: Advanced Solubilization Strategies

If a simple co-solvent approach is insufficient, more advanced techniques may be necessary. These methods aim to either alter the physicochemical environment to favor solubility or to encapsulate the compound to facilitate its dispersion in water.

Strategy 1: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Pyridine N-oxides are generally weak bases and can be protonated to form more soluble cationic species.[1][8]

Experimental Workflow: pH-Dependent Solubility Assessment

Caption: Workflow for assessing pH-dependent solubility.

Protocol for pH Modification:

  • Prepare a set of buffers with a range of pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add a consistent amount of 3-Morpholino-4-nitropyridine 1-oxide to a fixed volume of each buffer.

  • Vortex or sonicate the samples to aid dissolution.

  • Visually inspect for complete dissolution and measure the concentration of the dissolved compound if necessary (e.g., by UV-Vis spectrophotometry).

Important Note: When using pH modification, it is essential to consider the pH compatibility of your experimental system. Significant deviations from physiological pH can impact cellular viability and protein function.

Strategy 2: Use of Solubilizing Excipients

For more challenging cases, the inclusion of solubilizing agents in your formulation can be highly effective. These excipients work through various mechanisms to increase the apparent solubility of hydrophobic compounds.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate poorly soluble "guest" molecules, like 3-Morpholino-4-nitropyridine 1-oxide, forming water-soluble inclusion complexes.[12][13] This encapsulation effectively shields the hydrophobic parts of the molecule from the aqueous environment, thereby increasing its solubility.[9]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[10][14]

Surfactants:

Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[15] The hydrophobic core of these micelles can entrap insoluble compounds, allowing them to be dispersed in the aqueous phase.[14][15]

  • Examples of Surfactants: Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor® EL) are commonly used non-ionic surfactants.[4][7]

Troubleshooting Flowchart for Advanced Solubilization

G start Compound Precipitates with Co-solvent ph_mod Attempt pH Modification start->ph_mod ph_success Soluble at Compatible pH Proceed with Experiment ph_mod->ph_success Success ph_fail Insoluble or pH Incompatible ph_mod->ph_fail Failure excipients Explore Solubilizing Excipients ph_fail->excipients cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrin surfactant Test Surfactants (e.g., Tween® 80) excipients->surfactant cyclo_success Soluble Proceed with Experiment cyclodextrin->cyclo_success Success failure Consult Formulation Specialist Consider Alternative Analogs cyclodextrin->failure Failure surfactant_success Soluble Proceed with Experiment surfactant->surfactant_success Success surfactant->failure Failure

Caption: Decision tree for advanced solubilization strategies.

Q3: Are there any other formulation approaches I can consider for in vivo studies?

A3: Formulation Strategies for Preclinical Development

For in vivo applications, where the compound needs to be administered to an animal model, more sophisticated formulation strategies are often required to ensure adequate bioavailability.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of lipids, surfactants, and co-solvents.[16] Upon gentle agitation in an aqueous medium (like the gastrointestinal fluid), these systems form fine oil-in-water emulsions, which can enhance the absorption of lipophilic drugs.[14][16]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[17][18] The increased surface area leads to a higher dissolution rate.

  • Amorphous Solid Dispersions: By dispersing the compound in a carrier matrix in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, which can significantly improve solubility and bioavailability.[16][18][19]

These advanced formulation approaches typically require specialized equipment and expertise and are often undertaken in collaboration with a formulation development group.

Concluding Remarks

The low aqueous solubility of 3-Morpholino-4-nitropyridine 1-oxide is a common but surmountable challenge. By systematically applying the troubleshooting strategies outlined in this guide, from the straightforward use of co-solvents to more advanced techniques involving pH modification and solubilizing excipients, researchers can achieve the necessary concentrations for their experiments. A thorough understanding of the compound's physicochemical properties and the principles behind each solubilization method is key to developing a robust and reliable experimental protocol.

References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Crăciun, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Leadbeater, A., & Gomas, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

  • Muankaew, C., & Loftsson, T. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Retrieved from [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Li, S., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Suravarapu, S., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Retrieved from [Link]

  • Adeboye, A., et al. (2010). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. Toxicology in Vitro. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2017). What is the best organic sovent for in vitro test? ResearchGate. Retrieved from [Link]

  • Mezei, A., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography Purification for 3-Morpholino-4-nitropyridine 1-oxide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals tackling the purification of 3-Morpholino-4-nitropyridine 1-oxide. The unique combination of a morpholino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals tackling the purification of 3-Morpholino-4-nitropyridine 1-oxide. The unique combination of a morpholino group, a nitro group, and an N-oxide moiety presents specific challenges in column chromatography. This document provides a structured approach to troubleshooting common issues and optimizing purification protocols, ensuring both high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Morpholino-4-nitropyridine 1-oxide challenging to purify by column chromatography?

The primary difficulty arises from the compound's high polarity, a consequence of the N-oxide and nitro functional groups.[1] This polarity leads to very strong interactions with standard silica gel, which can cause significant peak tailing, poor resolution, and the necessity for highly polar solvent systems to elute the compound.

Q2: What is the recommended stationary phase for this compound?

Standard silica gel (60 Å, 40-63 µm) is the conventional starting point for most purifications.[2] However, due to the basic nature of the morpholino nitrogen, strong interactions with the acidic silanol groups on the silica surface are common.[3] If this leads to tailing or product loss, using deactivated silica gel or an alternative stationary phase like neutral or basic alumina is advisable.[3][4]

Q3: How should I select an appropriate mobile phase?

The selection should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5] A common and effective solvent system for polar compounds like this is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[6][7] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally translates to good separation on the column.[8]

Q4: My compound is streaking badly on the TLC plate and tailing on the column. What's the solution?

This is a classic sign of strong interaction between the basic amine functionality and acidic silica gel.[9] To counteract this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase.[10][11] A concentration of 0.1-1% TEA is typically sufficient to neutralize the acidic silanol groups, resulting in significantly improved peak shape.[3] It is crucial to first test this on a TLC plate to confirm compound stability in the presence of TEA.[3]

Q5: My sample is not very soluble in my mobile phase and precipitates when I load it onto the column. How can I prevent this?

This is a frequent problem with highly polar samples that have low solubility in the less polar solvents used at the beginning of the elution. The most effective solution is dry loading .[4][12] This technique involves pre-adsorbing the crude product onto a small amount of silica gel (or an inert support like Celite®), evaporating the solvent to create a dry powder, and then loading this powder onto the top of the column.[5][13] This method avoids solubility issues at the point of injection and often leads to sharper bands and better separation.[12]

In-Depth Troubleshooting and Optimization Guides

Problem 1: Poor Resolution and Overlapping Peaks

Achieving baseline separation between the desired product and closely related impurities is often the primary goal of chromatography.

Root Cause Analysis and Solutions:

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute too quickly (low retention), resulting in poor separation. If it's not polar enough, peaks will be broad and may still overlap.

    • Solution: Systematically optimize the solvent gradient. A shallow gradient, where the polarity is increased very slowly, often provides the best resolution for complex mixtures.[4]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor resolution.

    • Solution: A general guideline is to load no more than 1-2% of the stationary phase weight. For difficult separations, reducing the load to less than 1% may be necessary.

  • Incorrect Stationary Phase: Standard silica may not provide sufficient selectivity for your specific mixture.

    • Solution: If optimizing the mobile phase fails, consider alternative stationary phases. Alumina can offer different selectivity for basic compounds.[3] For highly polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[14]

Workflow for Optimizing Separation:

Caption: Decision tree for optimizing mobile phase selectivity.

Problem 2: Product Irreversibly Sticking to the Column (Low Recovery)

Losing a significant portion of the product on the column is a frustrating and costly issue.

Root Cause Analysis and Solutions:

  • Strong Acid-Base Interactions: The morpholino group, being basic, can bind ionically to the acidic silanol groups on the silica surface, leading to irreversible adsorption.

    • Solution 1: Deactivation. Pre-flushing the column with a mobile phase containing 1% triethylamine can "deaden" the most acidic sites on the silica gel.[15] Alternatively, incorporating a small percentage of TEA throughout the run is highly effective.[3][16]

    • Solution 2: Use a Different Adsorbent. Basic alumina is an excellent alternative for purifying basic compounds as it eliminates the possibility of strong acidic interactions.[3]

  • Compound Degradation: Although many pyridine N-oxides are stable, some can be sensitive to the acidic environment of a silica gel column.[17]

    • Solution: If degradation is suspected, minimize the residence time on the column by using a faster flow rate or a steeper solvent gradient. Using a neutralized stationary phase is also recommended.

Recommended Starting Protocol

This protocol provides a robust starting point for the purification of 3-Morpholino-4-nitropyridine 1-oxide.

Table 1: Recommended Chromatographic Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and widely available.[18]
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH)Offers a good polarity range for eluting polar N-oxides.[2][6]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing of the basic morpholino group.[3][10]
Elution Method Gradient Elution (e.g., 0% to 10% MeOH in DCM)Starts with low polarity to elute non-polar impurities first, then gradually increases polarity to elute the target compound.[4]
Loading Method Dry LoadingPrevents sample precipitation at the column head and ensures a narrow starting band, improving resolution.[4][12][13]

Step-by-Step Purification Workflow:

  • TLC Optimization:

    • Develop a TLC plate with your crude material using a 95:5 DCM:MeOH solvent system.

    • If the product Rf is too low, incrementally increase the percentage of MeOH.

    • If streaking is observed, add 0.5% TEA to the developing solvent.

    • Aim for an Rf value of ~0.25 for the target compound.[5]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and use gentle pressure to create a uniform, packed bed.[8][19]

    • Ensure the top of the silica bed is flat.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM or MeOH.

    • Add silica gel (typically 2-3 times the weight of your crude material) to the solution.

    • Remove all solvent via rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Gently add the initial, non-polar mobile phase and begin elution.

    • Gradually increase the proportion of methanol as determined by your TLC analysis.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that TEA is volatile and will co-evaporate with most common solvents.

Visual Representation of the Purification Process:

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_post Phase 3: Isolation TLC 1. TLC Optimization (DCM/MeOH +/- TEA) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Gradient Elution (Increase % MeOH) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring Collect->Monitor Monitor->Elute Adjust gradient if necessary Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Dry 9. High-Vacuum Drying Evap->Dry

Caption: A standard workflow for the column chromatography of 3-Morpholino-4-nitropyridine 1-oxide.

By systematically addressing the inherent challenges of this polar molecule and applying these optimized protocols, researchers can achieve reliable and efficient purification, leading to high-quality material for subsequent research and development activities.

References

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C-H Fluorination Promoted by Pyridine N-Oxyl Radical. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • The Royal Society of Chemistry. (2015). Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. Retrieved from [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Nitropyridine 1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • NextSDS. (n.d.). 4-nitropyridine 1-oxide — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1124-33-0,4-Nitropyridine N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitropyridine-N-oxide. Retrieved from [Link]

Sources

Troubleshooting

How to remove unreacted impurities from 3-Morpholino-4-nitropyridine 1-oxide

Technical Support Center: Troubleshooting the Purification of 3-Morpholino-4-nitropyridine 1-oxide Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Purification of 3-Morpholino-4-nitropyridine 1-oxide

Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals synthesizing 3-Morpholino-4-nitropyridine 1-oxide . This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) between 3-fluoro-4-nitropyridine 1-oxide and morpholine[1]. While the reaction is highly efficient due to the activation of the 3-position by both the nitro group and the N-oxide, isolating the product from unreacted precursors and reagents requires a mechanistically sound purification strategy.

Part 1: Causality & Mechanistic Origins of Impurities

To purify effectively, we must first understand the chemical environment of the crude mixture and why specific impurities persist.

  • Unreacted Morpholine: SNAr reactions utilizing amines often require an excess of the nucleophile (typically 2.0 to 3.0 equivalents) to drive the reaction to completion and to act as an acid scavenger for the generated hydrofluoric acid (HF). This leaves a significant amount of free morpholine in the crude mixture.

  • Unreacted 3-Fluoro-4-nitropyridine 1-oxide: Steric hindrance from the adjacent nitro group can impede the nucleophilic attack, sometimes resulting in incomplete conversion.

  • Regioisomers (Rare): Although fluorine is an excellent leaving group in SNAr, the nitro group can occasionally be displaced under harsh conditions, leading to trace amounts of 3-fluoro-4-morpholinopyridine 1-oxide.

Part 2: Physicochemical Profiling of Reaction Components

Understanding the distinct physicochemical properties of the species in your flask is the foundation of a self-validating purification protocol.

CompoundRoleMW ( g/mol )pKa (Conjugate Acid)Relative PolarityPrimary Removal Strategy
3-Morpholino-4-nitropyridine 1-oxide Target Product225.20~2.0 - 3.5High (Zwitterionic)Target Isolation
Morpholine Reagent / Impurity87.128.36HighLiquid-Liquid Extraction (Acidic)
3-Fluoro-4-nitropyridine 1-oxide Starting Material158.09< 1.0ModerateNormal-Phase Chromatography

Part 3: Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a massive morpholine peak (~2.8-3.0 ppm). How do I efficiently remove it without losing my product in the aqueous layer? A: Exploit the vast difference in basicity. Morpholine is a secondary amine with a pKa of 8.36. In contrast, the morpholine nitrogen in your product is conjugated with the electron-withdrawing pyridine ring and ortho-nitro group, severely depressing its basicity. Causality-Driven Solution: Wash your organic layer with a mild aqueous acid, such as 10% citric acid or 1M HCl. This will selectively protonate the free morpholine, converting it into a highly water-soluble morpholinium salt. Your product will remain unprotonated and partition into the organic layer. We strongly recommend using Dichloromethane (DCM) as the organic solvent, as pyridine N-oxides exhibit superior solubility in DCM compared to ethyl acetate or ether[2].

Q2: I have unreacted 3-fluoro-4-nitropyridine 1-oxide contaminating my product. What is the best separation strategy? A: Rely on normal-phase silica gel chromatography. The addition of the morpholine ring to the pyridine scaffold introduces an ether oxygen (a strong hydrogen bond acceptor) and increases the overall molecular footprint and dipole moment. Causality-Driven Solution: The fluorinated starting material is significantly less polar than the morpholino product. When loaded onto silica gel, the starting material will elute first. A gradient of DCM to 5-10% Methanol in DCM is the gold standard for eluting polar N-oxides[3][4].

Q3: Why is my product degrading or losing its N-oxide oxygen during rotary evaporation? A: Pyridine N-oxides can be thermally sensitive, especially in the presence of trace acids or transition metals. Causality-Driven Solution: Always neutralize your organic layer with a saturated sodium bicarbonate wash before drying over sodium sulfate. Maintain the rotary evaporator bath temperature below 40 °C to prevent deoxygenation[4].

Part 4: Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction for Morpholine Removal Self-Validating System: The success of this protocol is validated by checking the pH of the aqueous layer.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel and add an equal volume of 10% aqueous citric acid.

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate. The lower layer is the DCM phase containing your product.

  • Validation Step: Test the pH of the upper aqueous layer. It must be <4 to ensure complete protonation of morpholine. If it is >4, repeat the acid wash.

  • Neutralization: Wash the combined DCM layers with saturated aqueous NaHCO3 (1 x 20 mL) to remove any residual citric acid.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (<40 °C).

Protocol B: Silica Gel Flash Chromatography for Starting Material Removal Self-Validating System: TLC monitoring ensures precise fraction collection.

  • Column Preparation: Pack a silica gel column using pure DCM.

  • Loading: Dissolve the concentrated crude product from Protocol A in a minimal amount of DCM (1-2 mL) and carefully load it onto the silica bed.

  • Elution (Starting Material): Begin elution with 100% DCM. Monitor by TLC (eluent: 5% MeOH in DCM). The unreacted 3-fluoro-4-nitropyridine 1-oxide will elute near the solvent front (higher Rf).

  • Elution (Product): Gradually increase the polarity to 5% MeOH in DCM, then 10% MeOH in DCM. The target 3-Morpholino-4-nitropyridine 1-oxide will elute as a distinct, slower-moving band (lower Rf).

  • Isolation: Combine fractions containing the pure product and concentrate under reduced pressure to yield the purified solid.

Part 5: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Morpholine, Unreacted SM) Extraction Liquid-Liquid Extraction (DCM / 10% Citric Acid) Crude->Extraction Dissolve & Wash AqPhase Aqueous Phase (Protonated Morpholine) Extraction->AqPhase pH ~3 (Aqueous) OrgPhase Organic Phase (Product + Unreacted SM) Extraction->OrgPhase DCM Layer Chromatography Silica Gel Chromatography (DCM:MeOH Gradient) OrgPhase->Chromatography Dry, Concentrate, Load WasteSM Early Fractions (Unreacted 3-Fluoro SM) Chromatography->WasteSM Elutes First (Lower Polarity) PureProduct Pure 3-Morpholino-4-nitropyridine 1-oxide Chromatography->PureProduct Elutes Later (Higher Polarity)

Workflow for the isolation and purification of 3-Morpholino-4-nitropyridine 1-oxide.

References

  • Product Class 28: Arylamines. Thieme-connect. 1

  • C-H Fluorination Promoted by Pyridine N‐Oxyl Radical. Rsc.org. 3

  • Working with Hazardous Chemicals - Organic Syntheses. OrgSyn.org. 2

  • From Pyridine-N-oxides to 2-Functionalized Pyridines Through Pyridyl Phosphonium Salts: An Umpolung. DOI.org. 4

Sources

Optimization

Technical Support Center: Crystallization of 3-Morpholino-4-nitropyridine 1-oxide

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with crystallizing 3-Morpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with crystallizing 3-Morpholino-4-nitropyridine 1-oxide .

This molecule presents a unique "push-pull" electronic system. It features an electron-donating morpholine ring, an electron-withdrawing nitro group, and a highly polar N-oxide moiety. This combination frequently leads to frustrating experimental outcomes such as oiling out, non-merohedral twinning, and positional disorder. The guides and protocols below are engineered to provide self-validating, mechanistically grounded solutions to these exact problems.

📊 Quantitative Data: Solvent Selection Matrix

To achieve diffraction-quality single crystals, you must control the supramolecular interactions. The N-oxide group is a powerful Lewis base, while the morpholine ring introduces conformational flexibility. Use the table below to select your solvent system based on the desired solid-state outcome.

Solvent SystemDielectric Constant (ε)Expected Supramolecular InteractionCrystallization RiskRecommendation
Water / Ethanol High (>24)Strong Dative H-Bonds with N-OxideHydrate formation, severe twinningAvoid unless a specific solvate is required.
Dichloromethane (DCM) Moderate (8.9)Dipole-Dipole, Weak C-H···ORapid evaporation causing disorderUse as the primary solvent in vapor diffusion.
Acetonitrile (MeCN) High (37.5)Dipole-DipoleSolvent inclusion in the latticeExcellent for temperature cycling protocols.
n-Hexane / Heptane Low (<2)None (Acts as an Anti-solvent)Oiling out if added too rapidlyUse strictly as an outer-chamber vapor anti-solvent.

🧠 Knowledge Base: Troubleshooting FAQs

Q1: Why does my sample consistently "oil out" instead of forming crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute-solvent interactions are highly favorable, but the activation energy for nucleation is too high. 3-Morpholino-4-nitropyridine 1-oxide has a massive dipole moment. In moderately polar solvents, it forms a dense, amorphous coacervate phase. The Fix: Do not add anti-solvent directly to the liquid. Instead, use Temperature Cycling (see Protocol 2). By oscillating the temperature around the saturation point, you continuously dissolve the kinetically favored amorphous oil and provide the activation energy required to nucleate the thermodynamically stable crystalline phase.

Q2: My crystals diffract poorly and the morpholine ring shows severe positional disorder. How do I fix this?

A: The morpholine ring is conformationally flexible and typically adopts a chair conformation. However, the energetic barrier to slight tilting or ring-flipping is low, which manifests as positional disorder in the solid state (1[1]). The Fix: First, ensure your data collection is performed at cryogenic temperatures (e.g., 100 K) to freeze out dynamic disorder. If static disorder persists, you must change the crystal packing environment. Switch from a polar protic solvent to an aprotic solvent like DCM. Aprotic solvents force the nitro groups to engage in weak C-H···O interactions, which act as a rigid supramolecular "glue" that locks the morpholine ring in place (2[2]).

Q3: The crystallographer reported "non-merohedral twinning." What causes this in N-oxides?

A: The pyridine 1-oxide moiety features a highly polarized N→O dative bond, making it an exceptionally strong hydrogen bond acceptor. When exposed to trace water or protic solvents, the N-O bond accepts hydrogen bonds, transferring charge and weakening the N-O bond (3[3]). This results in the formation of infinite supramolecular chains or stable dihydrates (4[4]). These symmetric H-bond networks often create pseudo-symmetry in the lattice, leading to twinned domains (5[5]). The Fix: Strictly exclude water. Dry your solvents over molecular sieves and utilize Protocol 1 (Vapor Diffusion) in a desiccator to prevent atmospheric moisture from participating in the lattice assembly.

🗺️ Diagnostic Workflows & Pathways

G Start Initial Crystallization Trial Oiling Oiling Out / Phase Separation Start->Oiling Twinning Twinning / Poor Diffraction Start->Twinning Success Diffraction-Quality Crystal Start->Success TempCycle Apply Temperature Cycling (Protocol 2) Oiling->TempCycle SolventChange Switch to Aprotic Solvents (e.g., MeCN, EtOAc) Twinning->SolventChange TempCycle->Success VaporDiff Vapor Diffusion (Protocol 1) SolventChange->VaporDiff VaporDiff->Success

Caption: Workflow for resolving common crystallization failures of 3-Morpholino-4-nitropyridine 1-oxide.

G Molecule 3-Morpholino-4-nitropyridine 1-oxide NOxide N-Oxide Group (Strong H-Acceptor) Molecule->NOxide Nitro Nitro Group (Weak H-Acceptor) Molecule->Nitro Morpholine Morpholine Ring (Steric/Conformational) Molecule->Morpholine Protic Protic Solvents (Water, Alcohols) NOxide->Protic Strong Dative H-Bonds Aprotic Aprotic Solvents (DCM, MeCN) Nitro->Aprotic Dipole-Dipole Morpholine->Aprotic Packing Disorder

Caption: Supramolecular interactions dictating solvent selection and crystal packing.

🧪 Standard Operating Procedures (SOPs)

Protocol 1: Anti-Solvent Vapor Diffusion (For Anhydrous, Untwinned Crystals)

Causality: Vapor diffusion ensures an extremely slow, thermodynamically controlled increase in supersaturation. This prevents the rapid precipitation that traps morpholine in disordered conformations.

  • Dissolution: Dissolve 15 mg of 3-Morpholino-4-nitropyridine 1-oxide in 1.0 mL of anhydrous Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of anhydrous n-Hexane (the anti-solvent).

  • Sealing: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Wrap the cap in Parafilm to ensure a hermetic seal.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C. Do not disturb for 5–7 days. The high vapor pressure of hexane will slowly diffuse into the DCM, lowering solubility and promoting the growth of pristine, faceted blocks.

Protocol 2: Temperature Cycling (To Circumvent Oiling Out)

Causality: Cycling the temperature bypasses the metastable liquid-liquid phase separation boundary. The heating phase dissolves the amorphous oil, while the slow cooling phase selectively promotes the nucleation of the crystalline solid.

  • Preparation: Suspend 25 mg of the compound in 2.0 mL of Acetonitrile (MeCN) in a sealed, pressure-rated vial.

  • Initial Heating: Heat the vial in a programmable block to 70 °C until the compound completely dissolves (or forms a homogenous oil phase).

  • Cooling Ramp: Program the block to cool to 10 °C at a highly controlled rate of 0.5 °C/minute.

  • Cycling: If the sample oils out upon reaching 10 °C, heat back to 50 °C (below total dissolution) and hold for 2 hours, then cool back to 10 °C. Repeat this cycle 3 to 4 times.

  • Isolation: Once crystalline seeds form, they will consume the oil phase. Hold at 10 °C for 24 hours to allow Ostwald ripening before harvesting the crystals.

📚 References

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate Source: PMC / NIH URL:

  • Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds Source: d-nb.info / Springer URL:

  • Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder Source: PMC / NIH URL:

  • Non-merohedrally twinned crystals of N,N'-bis(3... Source: IUCr Journals URL:

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 3-Morpholino-4-nitropyridine 1-oxide Reduction

Welcome to the technical support center for the reduction of 3-Morpholino-4-nitropyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reduction of 3-Morpholino-4-nitropyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for achieving high-yield, high-purity synthesis of the target 3-Morpholino-4-aminopyridine. Navigating the reduction of this specific substrate presents unique challenges due to the presence of two reducible functional groups: a nitro group and a pyridine N-oxide. Achieving chemoselectivity is paramount to preventing the formation of undesired byproducts and ensuring a successful synthetic outcome.

Section 1: Understanding the Core Transformation & Potential Pitfalls

The primary objective is the selective reduction of the 4-nitro group to a 4-amino group while preserving the N-oxide functionality. The desired product, 3-Morpholino-4-aminopyridine 1-oxide, is a valuable intermediate in medicinal chemistry. However, the reaction is often complicated by competing reduction pathways.

The main side reaction of concern is the deoxygenation of the pyridine N-oxide, which can occur either before or after the nitro group reduction, leading to 3-Morpholino-4-nitropyridine or the over-reduced 3-Morpholino-4-aminopyridine, respectively. Other potential side reactions include the formation of dimeric azo or azoxy species from the incomplete reduction of the nitro group.[1]

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired transformation and the principal off-target reactions that can diminish yield and purity.

G cluster_side_reactions Potential Side Reactions SM 3-Morpholino-4-nitropyridine 1-oxide (Starting Material) DP 3-Morpholino-4-aminopyridine 1-oxide (Desired Product) SM->DP Selective Nitro Reduction (Desired Pathway) BP1 Deoxygenation (N-O bond cleavage) [3-Morpholino-4-nitropyridine] SM->BP1 Catalyst/Reagent Choice BP3 Incomplete Nitro Reduction (e.g., Azo/Azoxy Species) SM->BP3 Insufficient Reducing Agent/ Short Reaction Time BP2 Over-reduction (Deoxygenation of Product) [3-Morpholino-4-aminopyridine] DP->BP2 Harsh Conditions G problem_node problem_node analysis_node analysis_node solution_node solution_node P1 Problem Observed P2 Incomplete Conversion (High SM) P1->P2 P3 Deoxygenation of SM (BP1 Observed) P1->P3 P4 Over-reduction of Product (BP2 Observed) P1->P4 A1 Check Catalyst/Reagent P2->A1 Possible Cause A3 Reagent Not Selective? P3->A3 Likely Cause A2 Conditions Too Aggressive? P4->A2 Likely Cause S1 Use Fresh Catalyst Increase Loading/Equivalents A1->S1 Solution S2 Increase Time/Temp (Gently) Ensure Vigorous Stirring A1->S2 Solution S3 Switch to Milder System: Fe/NH4Cl or Na2S2O4 A2->S3 Alternative Solution S4 Reduce Temp/Pressure Monitor Reaction Closely A2->S4 Solution A3->S3 Primary Solution

Caption: A decision tree for troubleshooting common issues.

Section 3: Recommended Protocols

Here are detailed, step-by-step protocols for reliable and selective reduction.

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This method is highly recommended for its excellent chemoselectivity, low cost, and operational simplicity. [2]

  • Reagents:

    • 3-Morpholino-4-nitropyridine 1-oxide (1.0 equiv)

    • Iron powder, <325 mesh (5.0 equiv)

    • Ammonium chloride (NH₄Cl) (4.0 equiv)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Celite®

    • Ethyl Acetate (EtOAc)

    • Saturated aq. Sodium Bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material (1.0 equiv), ethanol, and water (typically a 4:1 to 2:1 v/v ratio).

    • Add ammonium chloride (4.0 equiv) and iron powder (5.0 equiv) to the stirred solution.

    • Heat the mixture to reflux (approx. 80-85 °C).

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite®, washing the filter cake thoroughly with hot ethanol or methanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate and carefully basify with saturated aq. NaHCO₃ until gas evolution ceases and the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction with Sodium Dithionite

This is an extremely mild method suitable for sensitive substrates, performed at room temperature. [3]

  • Reagents:

    • 3-Morpholino-4-nitropyridine 1-oxide (1.0 equiv)

    • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 equiv)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the starting material (1.0 equiv) in a mixture of MeOH and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stir bar.

    • Add sodium dithionite (3.0-4.0 equiv) portion-wise to the stirred solution at room temperature. The reaction can be mildly exothermic.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).

    • Once the reaction is complete, remove the organic solvent (MeOH/THF) under reduced pressure.

    • Extract the remaining aqueous solution three times with DCM or EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Section 4: Data Summary & Method Comparison

MethodReducing Agent/CatalystSolventTemp. (°C)PressureKey AdvantagesCommon Side Reactions
Metal/Acid Fe / NH₄ClEtOH / H₂ORefluxAtmos.Excellent selectivity, low cost, robust. [2]Minimal if run correctly.
Dithionite Na₂S₂O₄MeOH / H₂ORTAtmos.Very mild, good for sensitive substrates. [3]Incomplete reaction if stoichiometry is off.
CTH Pd/C or Pt/C, H-donorAlcohols40-80Atmos.Avoids H₂ gas, can be selective. [4]Deoxygenation, catalyst poisoning. [5][6]
Catalytic H₂ Pd/C, Pt/C, or Raney NiAlcohols, EtOAcRT - 501-4 barHigh throughput, clean workup.High risk of deoxygenation/over-reduction. [5]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Which analytical technique is best for monitoring this reaction?

    • A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check of the consumption of starting material. LC-MS is invaluable for confirming the mass of the desired product and definitively identifying byproducts like the deoxygenated or over-reduced species.

  • Q2: My starting material is poorly soluble. What can I do?

    • A2: For the Fe/NH₄Cl reduction, you can often increase the proportion of the organic co-solvent (e.g., ethanol, methanol, or THF) to improve solubility. Gentle heating will also help. Ensure the solvent system is appropriate for the chosen method; for example, some transfer hydrogenation donors have limited solubility in certain solvents.

  • Q3: What are the key safety precautions for these reactions?

    • A3:

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Always perform these reactions in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded. When filtering catalysts like Pd/C, keep the filter cake damp with solvent, as dry catalysts can be pyrophoric (ignite spontaneously in air).

      • Metal Reductions: Reactions involving iron powder can be exothermic. Add reagents at a controlled rate and have cooling available if necessary.

      • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-Morpholino-4-nitropyridine 1-oxide Purity Analysis: A Comparative Guide (RP-HPLC vs. HILIC)

Executive Summary The purity analysis of highly polar, nitrogen-rich pharmaceutical intermediates presents a persistent challenge in chromatographic method development. 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of highly polar, nitrogen-rich pharmaceutical intermediates presents a persistent challenge in chromatographic method development. 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a prime example: its highly polarized N-oxide dipole and basic morpholine ring severely compromise retention and peak shape in traditional Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares the performance of a polar-embedded RP-HPLC method against Hydrophilic Interaction Liquid Chromatography (HILIC). By anchoring our approach in the 1[1] framework and validating against2[2], we provide a self-validating, data-driven roadmap for selecting the optimal analytical control strategy.

Mechanistic Rationale: The Polarity Dilemma

To develop an analytical procedure that is "fit for purpose," we must first understand the causality behind the analyte's chromatographic behavior.

In standard RP-HPLC (C18) , retention relies on hydrophobic partitioning. The N-O bond in 3-Morpholino-4-nitropyridine 1-oxide is highly polarized, creating a strong dipole moment that strongly interacts with the aqueous mobile phase rather than the hydrophobic C18 chains. Consequently, the analyte elutes near the void volume ( t0​ ). Furthermore, the basic morpholine nitrogen interacts with residual acidic silanols on the silica support, causing severe peak tailing.

Conversely, HILIC operates via a fundamentally different mechanism, as detailed in recent literature on 3[3]. Utilizing a highly organic mobile phase (e.g., >80% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic), HILIC facilitates the formation of a semi-immobilized water-enriched layer on the column surface. The polar N-oxide partitions effectively into this aqueous layer. Hydrogen bonding and electrostatic interactions further stabilize the analyte, dramatically increasing retention factor ( k′ ) and resolving it from non-polar synthetic impurities.

RetentionMechanism cluster_RP RP-HPLC Mechanism cluster_HILIC HILIC Mechanism Compound Polar N-oxide Analyte RP_Col Hydrophobic C18 Phase Compound->RP_Col HILIC_Col Aqueous Enriched Layer Compound->HILIC_Col RP_Ret Poor Partitioning (Early Elution) RP_Col->RP_Ret HILIC_Ret Strong Hydrogen Bonding (Optimal Retention) HILIC_Col->HILIC_Ret

Fig 1. Divergent retention mechanisms of polar N-oxides in RP-HPLC vs HILIC.

Experimental Methodologies (Self-Validating Protocols)

A robust analytical method must be a self-validating system. The following protocols integrate strict System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Method A: RP-HPLC (Aqueous C18)

Designed to maximize retention of polar compounds in reversed-phase by using polar-endcapped stationary phases.

  • Column: C18-AQ (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL (Sample diluent: 5% ACN in Water)

Method B: HILIC (Zwitterionic Phase)

Designed to exploit the polarity of the N-oxide and morpholine groups via aqueous layer partitioning.

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 50% B over 15 minutes. (Note: HILIC gradients run from high to low organic).

  • Flow Rate: 0.5 mL/min (Slower flow rate allows sufficient time for partitioning into the hydration shell).

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL (Sample diluent: 80% ACN in Water to prevent peak splitting)

Self-Validating System Suitability Testing (SST) Sequence

Before acquiring validation data, the system must pass the following sequence:

  • Blank (x2): Confirm no baseline interference at the expected retention time.

  • Resolution Solution (x1): Inject a mixture of 3-Morpholino-4-nitropyridine 1-oxide and its precursor (3-Fluoro-4-nitropyridine 1-oxide). Criteria: Resolution ( Rs​ ) > 2.0.

  • SST Standard (x5): Inject the target analyte at 100% working concentration (50 µg/mL). Criteria: %RSD of peak area 2.0%, Tailing Factor ( Tf​ ) 1.5.

ICH Q2(R2) Validation Data & Objective Comparison

The validation lifecycle adheres strictly to the regulatory expectations for accuracy, precision, and specificity.

ValidationWorkflow ATP Analytical Target Profile (ICH Q14) Dev Method Development RP-HPLC vs HILIC ATP->Dev Opt Optimization (Mobile Phase, Column) Dev->Opt Val Method Validation (ICH Q2(R2)) Opt->Val Spec Specificity & Range Val->Spec Prec Accuracy & Precision Val->Prec Ctrl Control Strategy & Routine Use Spec->Ctrl Prec->Ctrl

Fig 2. Analytical procedure lifecycle from development to validation.

Table 1: Chromatographic Performance & SST Comparison

Data represents average values obtained during method optimization.

ParameterMethod A: RP-HPLC (C18-AQ)Method B: HILIC (ZIC-HILIC)Causality / Scientific Insight
Retention Time ( tR​ ) 2.45 min8.12 minHILIC provides superior retention due to hydrogen bonding with the zwitterionic phase.
Capacity Factor ( k′ ) 0.85.2RP-HPLC k′ is < 2.0, indicating the analyte elutes too close to the void volume, risking interference.
Tailing Factor ( Tf​ ) 1.65 (Fails SST criteria)1.08 (Passes)Silanol interactions in RP-HPLC cause tailing. HILIC buffers mask these interactions.
Resolution ( Rs​ ) 1.43.8HILIC easily resolves the N-oxide from its less polar fluorinated precursor.
Table 2: ICH Q2(R2) Validation Parameters

Validation executed over a range of 10% to 150% of the nominal target concentration (50 µg/mL).

Validation ParameterMethod A: RP-HPLCMethod B: HILICAcceptance Criteria (ICH Q2)
Linearity Range 5.0 – 75.0 µg/mL1.0 – 100.0 µg/mLMust cover intended reportable range.
Correlation Coeff. ( R2 ) 0.9940.9998 R2≥0.999
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.1 µg/mL / 0.3 µg/mLSignal-to-Noise 3 (LOD) and 10 (LOQ).
Accuracy (Recovery %) 94.2% – 105.1%99.1% – 101.3%98.0% – 102.0%
Precision (%RSD, n=6) 3.4%0.7% 2.0%

Conclusion & Recommendations

Based on the comparative validation data, Method A (RP-HPLC) is not fit for purpose for the purity analysis of 3-Morpholino-4-nitropyridine 1-oxide. The high polarity of the N-oxide group results in a capacity factor ( k′ ) of 0.8, leading to void volume interference, poor resolution, and unacceptable peak tailing ( Tf​ = 1.65).

Method B (HILIC) is the recommended analytical control strategy. By leveraging hydrophilic partitioning and hydrogen bonding, the HILIC method achieves excellent retention ( k′ = 5.2), superior peak symmetry ( Tf​ = 1.08), and highly sensitive quantitation (LOQ = 0.3 µg/mL). The method easily satisfies all2[2] validation criteria for accuracy, precision, and linearity, ensuring robust lifecycle management for this pharmaceutical intermediate.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Comparative

A Comparative Guide to 3-Morpholino-4-nitropyridine 1-oxide and Other Pyridine N-Oxide Derivatives

Introduction: The Unique Role of the N-Oxide Moiety in Pyridine Chemistry Pyridine N-oxides are a versatile class of heterocyclic compounds that have become indispensable in both organic synthesis and medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Role of the N-Oxide Moiety in Pyridine Chemistry

Pyridine N-oxides are a versatile class of heterocyclic compounds that have become indispensable in both organic synthesis and medicinal chemistry. The introduction of an N-oxide group to the pyridine ring fundamentally alters its electronic properties and reactivity.[1][2] Unlike the electron-deficient pyridine ring, which is resistant to electrophilic attack, the N-oxide functionality acts as a strong π-donor through resonance.[2][3] This increases electron density at the 2- and 4-positions, making the ring more susceptible to electrophilic substitution.[2][3][4] Concurrently, the polarized N⁺-O⁻ bond enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions, making these compounds valuable synthetic intermediates.[5]

This guide provides a comparative analysis of 3-Morpholino-4-nitropyridine 1-oxide against other key pyridine N-oxide derivatives. By examining the interplay of different substituents, we will elucidate how electronic and steric factors influence their physicochemical properties, reactivity, and potential applications for researchers and drug development professionals.

Focus Molecule: 3-Morpholino-4-nitropyridine 1-oxide

3-Morpholino-4-nitropyridine 1-oxide is a highly functionalized derivative whose unique reactivity profile is dictated by the synergistic and antagonistic effects of its three key functional groups:

  • The N-Oxide: As the parent functionality, it activates the pyridine ring. Its ability to donate electron density via resonance is crucial for the molecule's overall reactivity.

  • The 4-Nitro Group: A powerful electron-withdrawing group, it strongly activates the C4 position for nucleophilic aromatic substitution (SNAᵣ). This makes the nitro group an excellent leaving group in the presence of suitable nucleophiles.

  • The 3-Morpholino Group: A bulky, electron-donating amino ether. Its electron-donating nature can modulate the overall electron density of the ring, while its steric bulk can influence the regioselectivity of reactions at adjacent positions.

While specific experimental data for this exact molecule is limited, its properties and reactivity can be reliably inferred from closely related and well-documented analogs such as 3-amino-4-nitropyridine 1-oxide and 3-bromo-4-nitropyridine N-oxide.[6]

Comparative Analysis with Key Pyridine N-Oxide Derivatives

To understand the unique characteristics of 3-Morpholino-4-nitropyridine 1-oxide, we will compare it against a selection of derivatives that systematically vary the substitution pattern.

  • 4-Nitropyridine 1-oxide: The direct precursor, allowing for an assessment of the morpholino group's impact.

  • 3-Methyl-4-nitropyridine 1-oxide: Replaces the bulky, electron-donating morpholino group with a smaller, electron-donating methyl group.

  • Pyridine N-oxide: The unsubstituted parent compound, serving as a baseline for the combined electronic effects of the nitro and morpholino groups.

Physicochemical Properties: A Tabulated Comparison

The substituents dramatically influence key properties like polarity, solubility, and basicity. These parameters are critical for predicting reaction conditions, purification strategies, and pharmacokinetic profiles in drug development.

Property3-Morpholino-4-nitropyridine 1-oxide4-Nitropyridine 1-oxide3-Methyl-4-nitropyridine 1-oxidePyridine N-oxide
Molecular Formula C₉H₁₁N₃O₄C₅H₄N₂O₃C₆H₆N₂O₃C₅H₅NO
Molecular Weight 225.20 g/mol 140.10 g/mol [7]154.12 g/mol [8]95.10 g/mol [9]
Appearance (Predicted) Yellow SolidYellow to brown crystalline solid[10][11]Yellow crystalline needles[8]Colorless, hygroscopic solid[9]
Melting Point (Predicted) >150 °C160.5 °C[7]184 °C[8]65-66 °C[9]
LogP (Predicted) ~0.5-0.6[7]-0.1 (Predicted)-0.3 (Predicted)
pKa (of conjugate acid) (Predicted) < 1~ -1.7 (for 4-nitropyridine)(Predicted) < 10.8[2][9]

Data for the title compound is predicted based on its structure. Other data is sourced from available literature and databases.

Reactivity and Synthetic Utility

The primary value of these compounds lies in their reactivity. The N-oxide group activates the ring for substitutions that are otherwise difficult on a standard pyridine ring.[4]

Nucleophilic Aromatic Substitution (SNAᵣ): The 4-nitro group makes 4-nitropyridine N-oxide derivatives highly susceptible to SNAᵣ. The nitro group is an excellent leaving group and is readily displaced by a wide range of nucleophiles.

  • 4-Nitropyridine 1-oxide is a classic substrate for demonstrating this reactivity. It reacts with nucleophiles like halides and alkoxides to form 4-substituted pyridine N-oxides.[12]

  • In 3-Morpholino-4-nitropyridine 1-oxide , the electron-donating morpholino group at C3 might slightly decrease the rate of nucleophilic attack at C4 compared to the unsubstituted 4-nitropyridine 1-oxide. However, the primary driver for this reaction remains the potent activation by the nitro and N-oxide groups.

  • 3-Methyl-4-nitropyridine 1-oxide would be expected to have a reactivity profile similar to the morpholino derivative in this regard, with the methyl group also being electron-donating.

Electrophilic Aromatic Substitution (EAS): While pyridine itself is highly resistant to EAS, the N-oxide functionality activates the C2 and C4 positions.[3]

  • Pyridine N-oxide can be nitrated at the 4-position using fuming nitric and sulfuric acids to produce 4-nitropyridine N-oxide.[3]

  • For 3-Morpholino-4-nitropyridine 1-oxide , the C4 position is already occupied. The C2 and C6 positions are potential sites for electrophilic attack. The electron-donating morpholino group at C3 would favor substitution at the C2 position, but this is sterically hindered. The C6 position is more accessible.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis and reaction of nitropyridine N-oxide derivatives.

Protocol 1: General Synthesis of a Substituted Pyridine N-Oxide

This protocol describes the N-oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.[1][13]

Objective: To synthesize 3-Methylpyridine N-oxide from 3-Methylpyridine.

Materials:

  • 3-Methylpyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 3-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Slowly add m-CPBA (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or distillation to obtain pure 3-Methylpyridine N-oxide.

Protocol 2: Nucleophilic Aromatic Substitution of a 4-Nitropyridine N-oxide Derivative

This protocol demonstrates the displacement of the nitro group, a key reaction for these substrates. This example uses 4-nitropyridine N-oxide and sodium ethoxide.

Objective: To synthesize 4-ethoxypyridine-N-oxide from 4-nitropyridine-N-oxide.

Materials:

  • 4-Nitropyridine N-oxide (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitropyridine N-oxide (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The solution will typically change color as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure 4-ethoxypyridine-N-oxide.

Visualizing Reaction Pathways and Electronic Effects

Diagrams generated using Graphviz are provided below to illustrate key concepts.

General Synthetic Workflow

G sub_pyridine Substituted Pyridine oxidation Oxidation (e.g., m-CPBA) sub_pyridine->oxidation n_oxide Substituted Pyridine N-Oxide oxidation->n_oxide sn_ar Nucleophilic Aromatic Substitution n_oxide->sn_ar SNAr eas Electrophilic Aromatic Substitution n_oxide->eas EAS deoxygenation Deoxygenation (e.g., PCl3) n_oxide->deoxygenation Deoxygenation product1 Functionalized Pyridine N-Oxide sn_ar->product1 eas->product1 product2 Functionalized Pyridine deoxygenation->product2 G cluster_reactivity Reactivity Profile struct_A 4-Nitropyridine 1-oxide N⁺-O⁻ NO₂ (EWG) react_A Highly activated for SNAr at C4. Nitro group is primary activator. struct_A:f2->react_A Strong Activation struct_B 3-Morpholino-4-nitropyridine 1-oxide N⁺-O⁻ NO₂ (EWG) Morpholino (EDG) react_B Still activated for SNAr at C4. EDG at C3 slightly reduces C4 electrophilicity. Steric hindrance at C2. struct_B:f2->react_B Strong Activation struct_B:f3->react_B Modulation/ Steric Effect

Caption: Electronic influence of substituents on reactivity.

Applications in Drug Development

The unique properties of nitropyridine N-oxides make them attractive scaffolds in medicinal chemistry.

  • Hypoxia-Activated Prodrugs: The N-oxide group can be bioreduced in the low-oxygen (hypoxic) environments characteristic of solid tumors. [14]This targeted activation can release a cytotoxic agent, minimizing damage to healthy tissues. The nitro group can also be reduced under hypoxic conditions, providing a dual mechanism for targeted drug release.

  • Quorum Sensing Inhibition: Some nitropyridine N-oxides, such as 4-nitropyridine-N-oxide, have been identified as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa. [14]Quorum sensing is a communication system bacteria use to coordinate virulence, making its inhibition a promising anti-infective strategy. The morpholino group in our title compound could be explored to optimize binding to bacterial targets.

  • Improving Physicochemical Properties: The polar N-oxide group can increase the aqueous solubility of a parent drug molecule, which is a common challenge in drug development. [15][16]

Conclusion

3-Morpholino-4-nitropyridine 1-oxide is a fascinating molecule that combines the activating properties of both the N-oxide and 4-nitro groups with the modulating electronic and steric effects of a 3-morpholino substituent. Compared to simpler derivatives like 4-nitropyridine 1-oxide, it offers additional vectors for chemical modification and potential for nuanced biological activity. Its high functionalization makes it an excellent building block for creating complex molecular architectures. For researchers, understanding the interplay of these functional groups is key to harnessing the synthetic potential of this and related pyridine N-oxide derivatives in the pursuit of novel materials and therapeutics.

References

  • A New Convenient Synthesis of Pyridine-N-oxides. (n.d.). Google Scholar.
  • Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc.
  • A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Pyridine-N-oxide. (n.d.). Organic Syntheses.
  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC.
  • Role of N-oxide group in pyridine derivatives. (2025). Benchchem.
  • Pyridine. (n.d.). Lecture Notes: Dr. Diksha Katiyar.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). Preprints.org.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). ACS Publications.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC - NIH.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar.
  • Pyridine-N-Oxide. (1954). C&EN Global Enterprise.
  • 4-Nitropyridine N-oxide. (n.d.). PubChem.
  • 3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis. (2025). Benchchem.
  • 4-Nitropyridine N-oxide Formula. (n.d.). ECHEMI.
  • An In-depth Technical Guide to 3-Amino-4-nitropyridine 1-oxide. (2025). Benchchem.
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses.
  • Reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org.
  • 4‐Nitropyridine N‐oxide. (n.d.). ResearchGate.
  • 3-Methyl-4-nitropyridine N-Oxide - Safety Data Sheet. (n.d.). ChemicalBook.

Sources

Validation

Validating the Structural Integrity of 3-Morpholino-4-nitropyridine 1-oxide Post-Synthesis: A Comparative Analytical Guide

Introduction 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a highly functionalized heterocyclic scaffold utilized in advanced medicinal chemistry and materials science. The molecule presents a complex elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a highly functionalized heterocyclic scaffold utilized in advanced medicinal chemistry and materials science. The molecule presents a complex electronic and steric environment: an electron-donating morpholine ring at the C3 position, a strongly electron-withdrawing nitro group at C4, and a highly polar N-oxide dipole[1].

Validating its structural integrity post-synthesis is non-trivial. Researchers must definitively distinguish the target from unoxidized precursors and positional isomers (such as 2-morpholino or 3-amino analogs)[2]. Furthermore, the steric crowding between the C3 morpholine and C4 nitro groups forces the nitro group out of the aromatic plane, significantly altering its spectroscopic signature[3].

Comparative Analytical Strategy

A robust validation framework cannot rely on a single analytical technique. For instance, while High-Resolution Mass Spectrometry (HRMS) is highly sensitive, pyridine N-oxides are notoriously prone to in-source deoxygenation, often yielding a false negative for the N-oxide functionality[2][4]. Conversely, 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent connectivity data but can struggle to resolve the exact spatial conformation of the sterically hindered nitro group[3]. Single-crystal X-ray Diffraction (XRD) resolves these ambiguities by providing absolute bond lengths and torsional angles[1].

Table 1: Comparative Efficacy of Analytical Techniques for 3-Morpholino-4-nitropyridine 1-oxide

TechniquePrimary UtilityCritical Blind SpotCausality / Advantage for Target Molecule
NMR (1D & 2D) Connectivity & Substitution PatternCannot definitively measure torsional strain2D NOESY confirms C3 morpholine position via spatial correlation to C2-H.
HRMS (ESI+) Exact Mass & Formula ConfirmationProne to in-source deoxygenation [M-O+H]+Soft ionization prevents false negatives for the delicate N-oxide bond.
Single-Crystal XRD Absolute Conformation & Bond LengthsRequires high-quality single crystalsDirectly measures the N-O bond length and the NO₂ torsional angle.

Validation Workflow

ValidationWorkflow Start Synthesized Compound 3-Morpholino-4-nitropyridine 1-oxide Purification Purification (Chromatography / Recrystallization) Start->Purification NMR NMR Spectroscopy (1H, 13C, HMBC, NOESY) Purification->NMR HRMS HRMS (ESI+) Detect [M+H]+ and [M-O+H]+ Purification->HRMS XRD X-Ray Crystallography (N-O Bond Length & Conformation) Purification->XRD Decision Structure Confirmed? NMR->Decision HRMS->Decision XRD->Decision Success Validated Product Decision->Success  Yes Fail Re-evaluate Synthesis Decision->Fail  No

Figure 1: Orthogonal analytical workflow for post-synthesis validation of pyridine N-oxides.

Self-Validating Experimental Protocols

Protocol 1: Multi-Dimensional NMR Spectroscopy

Causality & Rationale: Standard 1D ¹H and ¹³C NMR will confirm the number of protons and carbons, but they cannot definitively prove the C3 position of the morpholine ring versus the C2 position. 2D NOESY is critical to observe through-space interactions between the morpholine methylene protons and the isolated pyridine C2-H. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified 3-Morpholino-4-nitropyridine 1-oxide in 0.6 mL of DMSO-d6. Note: DMSO-d6 is preferred over CDCl₃ due to the high polarity and intermolecular dipole interactions inherent to nitropyridine N-oxides[5][6].

  • 1D Acquisition: Acquire ¹H (400 MHz or higher) and ¹³C (100 MHz) spectra. Expect the C2 proton to be highly deshielded (typically >8.0 ppm) due to the adjacent N-oxide and the meta-nitro group[5].

  • 2D NOESY Execution: Run a 2D NOESY experiment with a mixing time of 300–500 ms. Look for the critical cross-peak between the morpholine -CH₂-N protons (~3.0-3.2 ppm) and the pyridine C2-H.

  • 2D HMBC Execution: Utilize HMBC to confirm the multi-bond carbon-proton connectivity, specifically the correlation between the morpholine nitrogen and the C3 carbon of the pyridine ring.

Protocol 2: Soft-Ionization High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: The N-O dative bond in pyridine N-oxides is thermally and electronically labile. Under standard hard ionization or high-energy ESI conditions, the molecule frequently undergoes loss of the oxygen atom, presenting a dominant [M-O+H]+ fragment[2][4]. To validate the intact N-oxide, ionization parameters must be strictly controlled. Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid to facilitate protonation.

  • Instrument Tuning: Introduce the sample via direct infusion at 10 µL/min into an ESI-TOF mass spectrometer.

  • Parameter Optimization (Critical): Set the capillary voltage to a soft 2.5–3.0 kV. Crucially, lower the declustering potential (or cone voltage) to 20–30 V. High cone voltages will shear the N-O bond[2].

  • Data Acquisition: Monitor in positive ion mode for the exact mass of the protonated molecular ion[M+H]+ (Calculated for C₉H₁₁N₃O₄: 226.0828). Compare the ratio of [M+H]+ to the deoxygenated fragment [M-O+H]+ (m/z 210.0879) to ensure the parent ion is the base peak.

Protocol 3: Single-Crystal X-Ray Diffraction (XRD)

Causality & Rationale: XRD is the only technique that provides definitive proof of the N-O bond length and the torsional strain induced by the adjacent substituents. In nitropyridine N-oxides, the electron-withdrawing nitro group typically shortens the N→O semipolar bond compared to unsubstituted pyridine N-oxide[1]. Furthermore, XRD will reveal the exact torsional angle of the NO₂ group, which is forced out of the aromatic plane by the bulky C3 morpholine ring[3]. Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Layer carefully with hexane and allow for slow vapor diffusion at 4°C over 48–72 hours to yield diffraction-quality single crystals[6].

  • Mounting: Select a crystal free of twinning under a polarized light microscope. Mount it on a glass fiber or loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Collect diffraction data using Cu Kα (λ = 1.5418 Å) or Mo Kα radiation. The low temperature minimizes thermal motion, allowing for precise determination of the N-O bond length (expected ~1.30–1.32 Å)[1].

Quantitative Data Interpretation

Table 2: Expected Analytical Benchmarks for 3-Morpholino-4-nitropyridine 1-oxide

ParameterExpected Value / ObservationStructural Significance
¹H NMR (C2-H) >8.0 ppm (deshielded singlet/doublet)Confirms strong electron-withdrawing effect of N-oxide and NO₂.
2D NOESY Cross-peak: ~3.1 ppm ↔ >8.0 ppmProves spatial proximity of morpholine -CH₂- to pyridine C2-H.
HRMS [M+H]+ m/z 226.0828Confirms exact molecular formula (C₉H₁₁N₃O₄).
HRMS Fragment m/z 210.0879 ([M-O+H]+)Diagnostic loss of N-oxide oxygen; must be minimized via soft tuning.
XRD N-O Length ~1.30 – 1.32 ÅDifferentiates true N-oxide from hydroxylamine tautomers.
XRD NO₂ Torsion >20° out of aromatic planeConfirms steric crowding induced by the adjacent C3 morpholine ring.

References

  • Benchchem. Validating the Purity of Synthesized 3-Methylpyridine-4-carboxylic acid N-oxide: A Comparative Guide. 4

  • ChemPUR. 3-MORPHOLINO-4-NITROPYRIDINE 1-OXIDE CAS:1704064-38-9.

  • PMC. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. 1

  • RSC. N-oxidation of Pyridine Derivatives - Supporting Information. 5

  • PMC. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. 6

  • PMC. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. 3

  • Benchchem. Assessing the Purity of Synthesized 3-Amino-4-nitropyridine 1-oxide: A Comparative Guide. 2

  • BLD Pharmatech. 3-MORPHOLINO-4-NITROPYRIDINE 1-OXIDE CAS:1704064-38-9.

Sources

Comparative

Reproducibility of 3-Morpholino-4-nitropyridine 1-oxide Catalytic Reduction: A Comprehensive Comparison Guide

Executive Summary The compound 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a highly valuable synthetic intermediate, primarily utilized in the development of 3-morpholinopyridin-4-amine (CAS: 144864-28-8)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Morpholino-4-nitropyridine 1-oxide (CAS: 1704064-38-9) is a highly valuable synthetic intermediate, primarily utilized in the development of 3-morpholinopyridin-4-amine (CAS: 144864-28-8)[1] building blocks for kinase inhibitors. However, the dual reduction of both the highly electrophilic nitro group and the kinetically stable N-oxide moiety presents a significant chemo-selective challenge. This guide objectively compares the reproducibility, scalability, and thermodynamic efficiency of three primary catalytic reduction modalities, providing self-validating protocols grounded in mechanistic causality.

Mechanistic Pathways & Causality

The reduction of 4-nitropyridine-N-oxide derivatives does not occur in a single concerted step. Electrochemical studies, such as those detailed in [2], reveal that the process proceeds via an unstable hydroxylamine intermediate.

The primary challenge lies in the differential activation energies required for each functional group:

  • Nitro Reduction (Fast): Occurs readily at low redox potentials (-0.1V to -0.4V).

  • N-Oxide Deoxygenation (Slow): Requires significant thermal energy or oxophilic catalysts to break the strong N-O coordinate bond.

During traditional hydrogenation, the basic nitrogen of the morpholine ring can coordinate to the metal catalyst (e.g., Pd or Pt). This coordination poisons the active sites, frequently stalling the reaction at the 3-morpholino-4-aminopyridine 1-oxide intermediate and leading to lot-to-lot reproducibility failures.

Pathway A 3-Morpholino-4-nitropyridine 1-oxide B 3-Morpholino-4-aminopyridine 1-oxide (Intermediate) A->B Nitro Reduction (Fast, -0.2V) C 3-Morpholinopyridin-4-amine (Target Product) A->C Concerted Transfer Hydrogenation B->C N-Oxide Deoxygenation (Slow, High Ea) D Over-reduced / Ring-opened Byproducts B->D Catalyst Poisoning / Harsh Conditions C->D Over-reduction

Reaction pathways for the catalytic reduction of 3-Morpholino-4-nitropyridine 1-oxide.

Comparison of Catalytic Reduction Modalities

To overcome catalyst poisoning and ensure reproducibility, three distinct methodologies are commonly employed in process chemistry:

Method A: High-Pressure Catalytic Hydrogenation (Pd/C, H₂ Gas)

The traditional approach utilizes 10% Pd/C under 40–60 psi of hydrogen gas. While atom-economical, it is highly susceptible to localized catalyst poisoning by the morpholine moiety. To force the N-oxide deoxygenation, temperatures are often raised, which inadvertently triggers ring-opening of the morpholine or over-reduction of the pyridine core.

Method B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

This redox-economical approach utilizes an in-situ hydrogen donor (ammonium formate or hydrazine). As demonstrated in[3], transfer hydrogenation excludes the need for high-pressure instruments. The steady release of H₂ at the catalyst surface prevents bulk poisoning and drives the concerted deoxygenation of the N-oxide without over-reducing the aromatic system.

Method C: Base-Metal Catalysis (Fe-Tetraphos / Co@CN)

Emerging green chemistry protocols utilize non-precious metals. For instance, [4] highlights the use of Iron-Tetraphos complexes, while [5] utilizes cobalt supported on N-doped carbon. These catalysts are highly chemoselective and inherently resistant to nitrogen-coordination poisoning, though they require strictly inert atmospheres.

Quantitative Performance Data
Performance MetricMethod A: Pd/C + H₂ GasMethod B: Transfer HydrogenationMethod C: Base-Metal (Fe/Co)
Isolated Yield 65 – 72%88 – 92% 81 – 85%
Purity (HPLC) 85% (Prone to over-reduction)>98% >95%
Reaction Time 18 – 24 hours4 – 6 hours 12 – 16 hours
Scalability Low (Requires Hastelloy autoclaves)High (Standard glass reactors)Medium (Requires glovebox prep)
Reproducibility Poor (High lot-to-lot variance)Excellent (Self-buffering)Good (Ligand purity dependent)

Self-Validating Experimental Protocol: Transfer Hydrogenation

Based on the performance metrics, Method B (Catalytic Transfer Hydrogenation) is the most reproducible for generating 3-morpholinopyridin-4-amine. The following protocol is designed as a self-validating system, where each step includes the mechanistic causality to ensure experimental success.

Workflow step1 1. Substrate Dissolution Solubilize in EtOH/THF (1:1) step2 2. Catalyst Addition Add 10% Pd/C (5 mol%) step1->step2 step3 3. Reductant Addition Add Ammonium Formate (5 eq) step2->step3 step4 4. Thermal Activation Heat to 70°C under N2 for 4h step3->step4 step5 5. Hot Filtration Remove catalyst via Celite pad step4->step5 step6 6. Crystallization Isolate Target Amine step5->step6

Optimized transfer hydrogenation workflow ensuring high reproducibility and catalyst recovery.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Suspend 10.0 g of 3-Morpholino-4-nitropyridine 1-oxide in 100 mL of a 1:1 mixture of absolute Ethanol and THF.

  • Causality: THF ensures complete dissolution of the highly polar nitropyridine N-oxide. Ethanol acts as a critical proton shuttle, facilitating the transfer of hydrogen from the formate donor to the catalyst surface.

Step 2: Catalyst Addition

  • Action: Purge the vessel with N₂ for 15 minutes. Carefully add 1.0 g of 10 wt% Pd/C (approx. 5 mol% Pd).

  • Causality: Purging displaces ambient oxygen, preventing the premature, highly exothermic oxidation of the palladium catalyst. The high surface area of the carbon support disperses the active Pd sites, mitigating the localized poisoning effect of the basic morpholine nitrogen.

Step 3: Reductant Addition

  • Action: Add 14.0 g of Ammonium Formate (5.0 equivalents) in three equal portions over 15 minutes at room temperature.

  • Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃. Portion-wise addition prevents rapid gas evolution and violent effervescence, which could strip the solvent and lead to localized heating and catalyst deactivation.

Step 4: Thermal Activation

  • Action: Gradually heat the reaction mixture to 70°C and stir for 4 to 6 hours. Monitor via TLC or LC-MS until the N-oxide intermediate is fully consumed.

  • Causality: Ammonium formate decomposes optimally above 60°C. Maintaining exactly 70°C ensures a steady, controlled release of the reductant. This specific thermal threshold provides the necessary activation energy to cleave the N-O bond without breaking the morpholine ring.

Step 5: Hot Filtration

  • Action: While the mixture is still warm (approx. 50°C), filter it through a tightly packed pad of Celite. Wash the pad with 20 mL of hot Ethanol.

  • Causality: Filtering while warm prevents the newly formed 3-morpholinopyridin-4-amine from co-precipitating with the carbon catalyst. The Celite pad traps the finely dispersed Pd nanoparticles, preventing heavy metal contamination in the final API.

Step 6: Isolation and Crystallization

  • Action: Concentrate the filtrate under reduced pressure to remove THF and Ethanol. Resuspend the residue in 50 mL of cold water to remove residual ammonium salts. Filter the resulting precipitate and dry under vacuum at 45°C.

  • Causality: The target amine is highly insoluble in cold water, whereas the ammonium formate byproducts are highly soluble. This anti-solvent crystallization yields the product at >98% purity without the need for column chromatography.

References

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. 3-MORPHOLINO-4-NITROPYRIDINE 1-OXIDE. ChemBuyersGuide.

  • ChemicalBook. 3-Morpholinopyridin-4-amine | 144864-28-8. 1

  • Saha, D., et al. (2021). Transition-Metal-Free Transfer Hydrogenative Cascade Reaction of Nitroarenes with Amines/Alcohols: Redox-Economical Access to Benzimidazoles. The Journal of Organic Chemistry.

  • ResearchGate. (2026). Electrochemical reduction of 4-nitropyridine-N-oxide and the paired electrosynthesis of new sulfonamides.

  • Chemical Science. (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Royal Society of Chemistry.

  • The Journal of Organic Chemistry. (2023). Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and Nitroarenes. ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Morpholino-4-nitropyridine 1-oxide

Authored for the Modern Research Professional The integrity of our research and the safety of our laboratory personnel are paramount. This guide provides an in-depth, procedural framework for the responsible handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for the Modern Research Professional

The integrity of our research and the safety of our laboratory personnel are paramount. This guide provides an in-depth, procedural framework for the responsible handling and disposal of 3-Morpholino-4-nitropyridine 1-oxide. As a Senior Application Scientist, my objective is to move beyond mere instruction and to instill a deep, causal understanding of the "why" behind each step, ensuring that our safety protocols are not just followed, but are also robust and self-validating.

Part 1: The Hazard Profile - Understanding the 'Why'

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical's intrinsic hazards is essential. While specific toxicological data for 3-Morpholino-4-nitropyridine 1-oxide is not extensively published, we can infer its hazard profile from its constituent functional groups: the pyridine N-oxide moiety and the aromatic nitro group.

  • Pyridine N-Oxide Core: Pyridine derivatives can be toxic and irritating.[1] The N-oxide group can increase the molecule's polarity and reactivity.

  • Aromatic Nitro Group: Aromatic nitro compounds are a well-documented class of chemicals with significant hazards. They are often toxic, can be irritating to the skin, eyes, and respiratory system, and may pose a risk of irreversible effects.[2][3] Crucially, many nitro compounds are energetically unstable and can pose an explosion hazard under specific conditions (e.g., heat, shock), although this is not explicitly documented for this specific molecule, it remains a critical consideration.[4]

Therefore, 3-Morpholino-4-nitropyridine 1-oxide must be treated as a hazardous substance, requiring meticulous handling and a dedicated disposal stream to mitigate risks to personnel and the environment.

Part 2: The Disposal Workflow: A Systematic Approach

The following workflow outlines the complete lifecycle of 3-Morpholino-4-nitropyridine 1-oxide waste within the laboratory, from point of generation to final disposal. This system is designed to ensure safety, compliance, and clarity.

Disposal_Workflow cluster_0 In-Laboratory Procedures cluster_1 Institutional & External Procedures A Step 1: Waste Classification & Segregation B Step 2: Container Selection & Integrity Check A->B C Step 3: Accurate Labeling (Content, Hazards, Date) B->C D Step 4: Safe Temporary Storage (Satellite Accumulation Area) C->D E Step 5: Schedule Pickup (Contact EHS Office) D->E Hand-off to EHS F Step 6: Professional Transport & Final Disposal E->F G Final Method: High-Temperature Hazardous Waste Incineration F->G

Figure 1: The complete disposal workflow for 3-Morpholino-4-nitropyridine 1-oxide waste.

Experimental Protocol: Waste Handling and Disposal

1. Waste Classification and Segregation: At the point of generation, classify the waste.

  • Pure Compound/Sludge: Treat as hazardous chemical waste.

  • Contaminated Solids: Items such as gloves, weigh boats, and absorbent pads must be disposed of as hazardous solid waste.[5]

  • Solutions: The entire solution is hazardous waste. The solvent dictates the final stream (e.g., halogenated vs. non-halogenated). Never mix incompatible waste streams.[6]

Causality: Segregation prevents dangerous reactions. For example, mixing oxidizing acids with organic wastes can lead to fire or explosion.[5]

2. Container Selection: Choose a container that is compatible with the waste and in good condition.[7]

  • Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • Liquids: Use the original container when possible, or a compatible solvent-rated bottle (e.g., borosilicate glass, HDPE).[5][7] Ensure the container is free of leaks or external residue.

Causality: Using a compatible container prevents chemical degradation of the container, which could lead to leaks. A secure lid prevents the release of vapors and spills.[8]

3. Labeling: Properly label the container before adding any waste. The label must be accurate and legible.[8]

  • Required Information:

    • The words "Hazardous Waste"

    • Full Chemical Name(s): "3-Morpholino-4-nitropyridine 1-oxide". List all components and approximate concentrations. Do not use abbreviations.[8]

    • Hazard Identification: "Toxic," "Irritant."

    • Principal Investigator (PI) and Lab Information.

Causality: Accurate labeling is a legal requirement and is critical for emergency responders and waste disposal technicians to handle the material safely. It prevents accidental mixing of incompatibles at all stages of the disposal process.

4. Temporary Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation.

  • Use secondary containment (e.g., a chemical-resistant tub or tray) for all liquid waste containers.[6]

  • Segregate incompatible wastes within the SAA (e.g., acids from bases, oxidizers from organics).[5]

  • Keep containers closed except when adding waste.[6]

Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a chemical spill and environmental contamination. Keeping containers closed minimizes the release of potentially harmful vapors into the laboratory atmosphere.

5. Scheduling Pickup and Final Disposal: Do not allow waste to accumulate. Once a container is full, or if a project is complete, schedule a pickup through your institution's Environmental Health and Safety (EHS) office.[9]

The designated disposal method for this type of compound is high-temperature incineration by a licensed professional waste disposal service.[10]

Causality: Incineration is the most effective method for destroying organic hazardous waste, as the high temperatures break down the molecule into simpler, less harmful components (like CO₂, H₂O, and nitrogen oxides), which are then treated by the facility's exhaust gas scrubbing systems. Evaporation or drain disposal is strictly prohibited and illegal.[7]

Part 3: Protocol for Decontaminating Glassware

Reusable glassware must be thoroughly decontaminated to ensure it is safe for subsequent use and to prevent unwanted cross-contamination of experiments.

Decontamination_Workflow A Step 1: Initial Solvent Rinse (e.g., Acetone) B Step 2: Wash with Lab Detergent & Warm Water A->B Collect rinsate as hazardous waste C Step 3: Multiple Tap Water & DI Water Rinses B->C   D Step 4: Final Acetone Rinse (Optional, aids drying) C->D   E Step 5: Air or Oven Dry D->E Collect rinsate as hazardous waste

Figure 2: A step-by-step workflow for glassware decontamination.

  • Initial Solvent Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) to remove the bulk of the chemical residue.

  • Collect Rinsate: This first rinse must be collected and disposed of as hazardous liquid waste.[6]

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.

  • Thorough Rinsing: Rinse multiple times with tap water, followed by a final rinse with deionized (DI) water.

  • Final Drying: Allow the glassware to air dry or dry in an oven. A final rinse with acetone can accelerate drying.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical.

Spill ScenarioAction Protocol
Small Spill (Contained within a chemical fume hood)1. Alert personnel in the immediate area.2. Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for nitro compounds.3. Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.4. Wipe the area with a detergent solution and collect all cleaning materials as hazardous waste.
Large Spill (Outside of a fume hood) or Personnel Exposure 1. Evacuate the immediate area. Alert others to leave.2. If safe to do so, close the door to the lab to contain vapors.3. Activate the nearest fire alarm and call your institution's emergency number (and 911 if necessary).4. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]5. Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open.[2]6. Seek immediate medical attention. Provide emergency responders with the Safety Data Sheet (SDS).[2]

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from Dartmouth Policy Portal. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago EHS. [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from University of Illinois DRS. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from University of Toronto Chemistry. [Link]

  • Alfa Aesar. (2009, January 27). Material Safety Data Sheet: 4-Nitropyridine N-oxide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from ILO Encyclopaedia of Occupational Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholino-4-nitropyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Morpholino-4-nitropyridine 1-oxide
© Copyright 2026 BenchChem. All Rights Reserved.